2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Description
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Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKUOSDTCYXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470054 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25922-43-4 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
CAS Number: 25922-43-4
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, detailing its chemical properties, synthesis, potential applications, and safety considerations.
Chemical and Physical Properties
This compound is a trifluoromethyl-substituted dichlorobenzoic acid. The presence of electron-withdrawing chlorine and trifluoromethyl groups on the benzene ring significantly influences its chemical reactivity and physical properties. While specific experimental data for this particular isomer is not widely available in public literature, properties can be estimated based on closely related compounds.
Table 1: Core Chemical Data
| Property | Value | Source/Notes |
| CAS Number | 25922-43-4 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | |
| Molecular Weight | 259.01 g/mol | Calculated |
| Synonyms | 2,3-Dichlor-6-trifluormethyl-benzoesäure (German) |
Table 2: Physicochemical Properties of a Structurally Similar Isomer (2,6-Dichloro-3-(trifluoromethyl)benzoic acid)
| Property | Value | Source/Notes |
| Melting Point | 90-92 °C | [1] |
| Boiling Point | 301.4±42.0 °C at 760 mmHg | [1] |
| Density | 1.6±0.1 g/cm³ | [1] |
| Flash Point | 136.1±27.9 °C | [1] |
Note: The data in Table 2 is for the isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 25922-41-2) and is provided for illustrative purposes due to the lack of available data for the title compound.
Synthesis and Experimental Protocols
General Experimental Protocol (Based on Isomer Synthesis)
The following protocol describes the synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene and can be considered a representative method.[2][3]
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,4-dichloro-1-(trifluoromethyl)benzene and anhydrous tetrahydrofuran.
-
Lithiation: The solution is cooled to -75 °C using a dry ice/acetone bath. n-Butyllithium in hexane is added dropwise via the dropping funnel while maintaining the temperature below -70 °C. The mixture is stirred at this temperature for approximately 45 minutes. The formation of a dark-colored mixture indicates the generation of the organolithium intermediate.[2]
-
Carboxylation: The reaction mixture is poured onto an excess of freshly crushed dry ice. The dry ice should be handled with care and in a well-ventilated area.
-
Work-up: After the excess dry ice has sublimated, the solvent is removed under reduced pressure. The residue is partitioned between water and hexane. The aqueous layer is separated and acidified with concentrated hydrochloric acid to a pH of approximately 1.[2]
-
Extraction: The acidified aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a suitable solvent such as hexane to yield the final product as colorless needles.[2]
Caption: Proposed synthesis workflow for this compound.
Potential Applications
While specific applications for this compound are not extensively documented, the presence of the trifluoromethyl group and chlorine atoms suggests its utility as a building block in medicinal chemistry and agrochemistry.
Agrochemicals
A German patent indicates that dichlorotrifluoromethylbenzoic acids possess herbicidal properties. The mechanism of action for many benzoic acid-derived herbicides involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the target weeds.
Pharmaceutical Development
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzoic acid derivatives are also prevalent in drug design. Therefore, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.
Research on structurally similar compounds suggests potential pharmacological activities:
-
Anti-inflammatory Activity: Many fluorinated benzoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory pathways.
-
Antifungal Activity: A related compound, 2,3-dichloro-6-(trifluoromethoxy) quinoxaline, has demonstrated notable fungicidal activity, particularly against Candida species. This suggests that the dichlorotrifluoromethylphenyl moiety could be a valuable pharmacophore for antifungal drug discovery.
Safety and Handling
Detailed toxicity data for this compound is not available. However, based on safety data sheets for similar halogenated and trifluoromethylated benzoic acids, the following precautions are recommended:
-
Hazard Classification (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. If handling as a powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not readily found in the public domain. However, characteristic spectral features can be predicted.
Table 3: Predicted Spectroscopic Features
| Technique | Predicted Features |
| ¹H NMR | Aromatic region (7.0-8.5 ppm) would show signals corresponding to the two protons on the benzene ring. A broad singlet for the carboxylic acid proton would appear far downfield (>10 ppm). |
| ¹³C NMR | Signals for the 8 carbon atoms, including the carboxyl carbon (~165-175 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and six distinct aromatic carbons. |
| ¹⁹F NMR | A singlet for the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), C-Cl stretches, and strong C-F stretches (~1100-1300 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns including the loss of -COOH and halogen atoms. The isotopic pattern of the two chlorine atoms would be a key feature. |
This technical guide summarizes the currently available information on this compound. The lack of extensive experimental data highlights an opportunity for further research into the properties, synthesis, and applications of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. This guide provides available information and supplements it with data from the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, for comparative purposes. All data should be verified through independent analysis.
Introduction
This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a trifluoromethyl group and chlorine atoms, suggests potential applications in medicinal chemistry and materials science, as these functional groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. This document provides a summary of its known chemical and physical properties, along with relevant experimental protocols derived from closely related compounds.
Chemical Identity
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 259.01 g/mol | [2][3] |
| Melting Point | 90-92 °C | [4] |
| 95-97 °C | [2][3] | |
| Boiling Point | 301.4±42.0 °C at 760 mmHg | [4] |
| Density | 1.6±0.1 g/cm³ | [4] |
| Flash Point | 136.1±27.9 °C | [4] |
| Refractive Index | 1.514 | [4] |
| Appearance | Colorless needles (crystallized from hexane) | [2][3] |
Spectroscopic Data
The following spectroscopic data is reported for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid .
| Type | Data | Source |
| ¹H NMR | δ = 7.72 (d, J = 8.6Hz, 1H), 7.50 (d, J = 8.6Hz, 1H) ppm | [2][3] |
| ¹³C NMR | δ= 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32Hz), 122.1 (q, J = 274Hz) ppm | [2][3] |
| Elemental Analysis | Calculated for C8H3Cl2F3O2: C 37.10, H 1.17; Found: C 37.17, H 1.18 | [2][3] |
Experimental Protocols
Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid
The following protocol describes the synthesis of the isomeric compound 2,6-Dichloro-3-(trifluoromethyl)benzoic acid from 2,4-dichloro-1-(trifluoromethyl)benzene.[2][3] A similar ortho-lithiation and carboxylation strategy could potentially be adapted for the synthesis of this compound, depending on the directing effects of the substituents.
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol)
-
n-Butyllithium (25 mmol)
-
Tetrahydrofuran (THF), anhydrous (50 mL total)
-
Hexane (25 mL)
-
Dry ice (excess)
-
Concentrated hydrochloric acid (10 mL)
-
Diethyl ether (75 mL)
-
Water
Procedure:
-
A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (3.6 mL, 5.4 g, 25 mmol) and n-butyllithium (25 mmol) is prepared in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL).
-
The solution is cooled to -75 °C and maintained at this temperature for 45 minutes.
-
The resulting dark purple mixture is poured onto an excess of freshly crushed dry ice that has been placed in tetrahydrofuran (25 mL).
-
After the excess dry ice has sublimated, the solvent is removed by evaporation.
-
The residue is partitioned between water (10 mL) and hexane (10 mL).
-
The aqueous layer is separated and acidified with concentrated hydrochloric acid (10 mL).
-
The acidified aqueous layer is then extracted with diethyl ether (3 x 25 mL).
-
The combined ether extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
The crude product is crystallized from hexane to yield colorless needles.[2][3]
References
An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a halogenated aromatic compound belonging to the family of substituted benzoic acids. Its structure, featuring a carboxylic acid group, two chlorine atoms, and a trifluoromethyl group on a benzene ring, makes it a molecule of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and trifluoromethyl substituents significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the analytical techniques used for its characterization.
While specific experimental data for the 2,3-dichloro-6-(trifluoromethyl) isomer is not extensively available in public literature, this document will leverage data from closely related isomers to illustrate the principles of its synthesis, and spectroscopic characterization, providing a foundational understanding for researchers in the field.
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized below. These identifiers are crucial for sourcing, regulatory compliance, and computational modeling.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 25922-43-4 | [1][2] |
| Molecular Formula | C8H3Cl2F3O2 | [1] |
| Molecular Weight | 259.01 g/mol | [1] |
| Synonyms | JRD-1872 | [1] |
Synthesis and Experimental Protocols
While a specific protocol for this compound is not readily found, the synthesis of the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid , provides a representative and well-documented experimental procedure. This method employs ortho-lithiation of a substituted benzotrifluoride followed by carboxylation with dry ice.
Representative Synthesis: Preparation of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid
This protocol details the synthesis starting from 2,4-dichloro-1-(trifluoromethyl)benzene.
Experimental Protocol:
-
Reaction Setup: A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) is prepared in a mixture of tetrahydrofuran (THF, 25 mL) and hexane (15 mL).
-
Lithiation: The solution is cooled to -75 °C, and n-butyllithium (25 mmol) is added. The mixture is maintained at this temperature for 45 minutes, during which a dark purple color develops.
-
Carboxylation: The resulting dark purple mixture is poured onto an excess of freshly crushed dry ice (solid CO2), which is wrapped in 25 mL of tetrahydrofuran.
-
Work-up: After the solvent evaporates, the residue is partitioned between water (10 mL) and hexane (10 mL).
-
Acidification and Extraction: The aqueous layer is separated, acidified with concentrated hydrochloric acid (10 mL), and then extracted with diethyl ether (3 x 25 mL).
-
Purification: The combined ether extracts are dried and concentrated. The final product is obtained by crystallization from hexane, yielding colorless needles.
Yield: 4.87 g (75%). Melting Point: 95-97°C.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure. Below are the expected spectroscopic features for this compound, with data from its isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid provided for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. These would likely appear as doublets due to coupling with each other. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The ¹³C NMR spectrum should display eight distinct signals: one for the carboxylic carbon, one for the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling), and six for the non-equivalent aromatic carbons.
Table of NMR Data for the Isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| ¹H NMR | 7.72 | Doublet, J = 8.6 Hz |
| 7.50 | Doublet, J = 8.6 Hz | |
| ¹³C NMR | 169.5 | Singlet (C=O) |
| 135.4 | Singlet (Ar-C) | |
| 135.0 | Singlet (Ar-C) | |
| 130.4 | Quartet, J = 2 Hz (Ar-C) | |
| 129.1 | Quartet, J = 5 Hz (Ar-C) | |
| 128.1 | Singlet (Ar-C) | |
| 127.9 | Quartet, J = 32 Hz (Ar-C) | |
| 122.1 | Quartet, J = 274 Hz (CF3) |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The key absorption bands expected for this compound are characteristic of carboxylic acids and halogenated aromatic compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad stretch, due to hydrogen bonding |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong, sharp carbonyl stretch |
| C=C (Aromatic) | 1600 - 1450 | Medium to strong stretches |
| C-O (Carboxylic Acid) | 1320 - 1210 | Stretch |
| C-F (Trifluoromethyl) | 1300 - 1100 | Strong, multiple bands for C-F stretching |
| C-Cl (Aromatic) | 850 - 550 | Stretch |
Mass Spectrometry (MS)
In mass spectrometry, this compound would be expected to show a distinct molecular ion peak. A key feature would be the isotopic pattern of the molecular ion, which arises from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a characteristic M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, confirming the presence of two chlorine atoms in the molecule.
Conclusion
This compound is a complex substituted aromatic acid with significant potential as a building block in various chemical syntheses. While detailed experimental data for this specific isomer remains limited in accessible literature, a thorough understanding of its molecular structure can be constructed through the analysis of its functional groups and by drawing parallels with its more extensively studied isomers. The synthetic and spectroscopic methodologies outlined in this guide for related compounds provide a robust framework for any researcher or drug development professional looking to work with this class of molecules. Further research into the specific properties and reactivity of the 2,3-dichloro-6-(trifluoromethyl) isomer would be a valuable contribution to the field.
References
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
IUPAC Name: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid CAS Number: 25922-43-4 Chemical Formula: C₈H₃Cl₂F₃O₂ Molecular Weight: 259.01 g/mol
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of both chloro and trifluoromethyl substituents on the benzoic acid scaffold suggests its potential utility as a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group, in particular, is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide aims to provide a comprehensive overview of the available scientific data on this compound.
Physicochemical Properties
While a comprehensive, experimentally determined dataset for this compound is not available, the following table summarizes its basic identifiers.[1][2] For context, properties of a related, well-characterized isomer are also provided.
| Property | Value for this compound | Value for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid (Isomer) |
| IUPAC Name | This compound | 2,6-dichloro-3-(trifluoromethyl)benzoic acid |
| CAS Number | 25922-43-4 | 25922-41-2 |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | C₈H₃Cl₂F₃O₂ |
| Molecular Weight | 259.01 g/mol | 259.01 g/mol |
| Melting Point | Data not available | 95-97 °C[3] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound has not been found in the reviewed literature. However, the synthesis of its isomer, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, is well-documented and proceeds via ortho-lithiation followed by carboxylation. This general approach could potentially be adapted for the synthesis of the target molecule, although starting materials and reaction conditions would require significant optimization to achieve the desired regioselectivity.
Hypothetical Synthetic Workflow:
The following diagram illustrates a plausible, though not experimentally verified, synthetic pathway to this compound, based on established organometallic reactions.
Caption: A potential synthetic route to the target compound.
Spectroscopic Data
No specific nuclear magnetic resonance (NMR) or mass spectrometry data for this compound has been located in the available literature. For reference, the reported ¹H and ¹³C NMR data for the isomer 2,6-dichloro-3-(trifluoromethyl)benzoic acid are provided below.[3]
Spectroscopic Data for the Isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid:
| Type | Chemical Shifts (δ) in ppm |
| ¹H NMR | 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) |
| ¹³C NMR | 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) |
Role in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a cornerstone of modern drug design due to its unique electronic properties and steric profile.[4][5][6] It can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Key Contributions of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF₃ group enhances a molecule's ability to cross cellular membranes, which can lead to improved oral bioavailability.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug.[4]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.
-
Conformational Control: The steric bulk of the trifluoromethyl group can influence the preferred conformation of a molecule, which can be crucial for selective binding to a target receptor or enzyme.
Logical Relationship in Drug Design:
The incorporation of building blocks like this compound into a lead compound can be a key strategy in the optimization phase of drug discovery.
Caption: Role of the subject compound in drug discovery.
While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural motifs are present in various biologically active molecules. The dichlorinated benzene ring is a common feature in many approved drugs, and the trifluoromethyl group is a well-established bioisostere for other chemical groups.
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity for researchers in drug discovery and materials science. While detailed experimental data for this specific isomer is scarce, the known properties of related compounds suggest its potential as a building block for creating novel molecules with tailored properties. Further research is warranted to fully elucidate the synthesis, physicochemical characteristics, and biological activity of this compound, which would enable its broader application in scientific research and development.
References
Safety Data Profile: 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
This technical guide provides an overview of the known properties and potential hazards associated with 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, designed for an audience of researchers, scientists, and drug development professionals.
Chemical Identification and Properties
This compound is a halogenated aromatic carboxylic acid. Its chemical identity and known physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | P&S Chemicals[1] |
| CAS Number | 25922-43-4 | P&S Chemicals[1] |
| Molecular Formula | C₈H₃Cl₂F₃O₂ | P&S Chemicals[1] |
| Molecular Weight | 259.01 g/mol | Acmec Biochemical[2] |
| Synonyms | JRD-1872 | P&S Chemicals[1] |
Hazard Analysis and Precautionary Measures
While specific toxicological data for this compound is not available, an analysis of safety data sheets for structurally related compounds such as 2,3-Dichloro-6-fluorobenzoic acid and other chlorinated/fluorinated benzoic acids suggests the following potential hazards.
Potential Hazard Profile (Inferred from Similar Compounds)
| Hazard Category | Description | Precautionary Statements (Examples) |
| Skin Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] |
| Eye Irritation | May cause serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] |
Recommended Personal Protective Equipment (PPE)
| Type | Specification |
| Eye Protection | Chemical safety goggles or glasses.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing.[4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate.[4] |
Experimental Protocols & Workflows
Detailed experimental protocols involving this specific compound are not publicly documented. The following sections provide generalized workflows for handling and in case of accidental exposure, based on standard laboratory safety practices for chemical solids.
General Handling Workflow
The following diagram outlines a standard workflow for handling this compound powder in a laboratory setting to minimize exposure risk.
Emergency Response Protocol for Accidental Exposure
This diagram illustrates a logical flow of actions in the event of an accidental exposure to the chemical.
References
Physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid, with the CAS number 25922-43-4 and the chemical formula C₈H₃Cl₂F₃O₂, is a halogenated aromatic carboxylic acid. Its structure, featuring both chloro and trifluoromethyl substituents on the benzoic acid core, suggests potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to significantly influence the compound's acidity, reactivity, and overall physicochemical profile. This guide provides a summary of the available technical information for this specific isomer.
Physicochemical Properties
Comprehensive experimental data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the target compound and its closely related isomers to provide a comparative context.
Table 1: General Information for this compound
| Property | Value |
| CAS Number | 25922-43-4 |
| Chemical Formula | C₈H₃Cl₂F₃O₂ |
| Molecular Weight | 259.01 g/mol |
| IUPAC Name | This compound |
Table 2: Comparative Physical Properties of Related Isomers
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | Data not available | Data not available |
| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | 95-97[1][2] | Data not available |
| 2-(Trifluoromethyl)benzoic acid | 107-110[3] | 247 (at 753 mmHg)[3] |
| 2-Amino-6-(trifluoromethyl)benzoic acid | 130 - 132.5[4] | Data not available |
Table 3: Comparative Spectroscopic Data of a Related Isomer: 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
| Spectral Data Type | Observed Values |
| ¹H NMR | δ = 7.72 (d, J = 8.6Hz, 1H), 7.50 (d, J = 8.6Hz, 1H) ppm[1][2] |
| ¹³C NMR | δ= 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32Hz), 122.1 (q, J = 274Hz) ppm[1][2] |
Experimental Protocols
Example Synthetic Protocol for an Isomer: 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid[1][2]
This protocol describes the synthesis starting from 2,4-dichloro-1-(trifluoromethyl)benzene.
Materials:
-
2,4-dichloro-1-(trifluoromethyl)benzene
-
n-Butyllithium
-
Tetrahydrofuran (THF)
-
Hexane
-
Dry ice (solid CO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is cooled to -75°C and stirred for 45 minutes.
-
The resulting dark purple mixture is poured onto an excess of crushed dry ice.
-
After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL).
-
The aqueous layer is acidified with concentrated hydrochloric acid (10 mL).
-
The product is extracted with diethyl ether (3 x 25 mL).
-
Crystallization from hexane yields the final product.
Logical Workflow for Compound Characterization
In the absence of specific experimental workflows for this compound, a general logical workflow for the characterization of a novel chemical compound is presented below.
Caption: General workflow for the characterization of a chemical compound.
Signaling Pathways and Mechanism of Action
There is no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its mechanism of action in biological systems. Research in this area would be necessary to elucidate its potential pharmacological effects.
Conclusion
This compound is a chemical entity for which detailed, publicly available scientific data is scarce. While basic identifiers are known, a comprehensive understanding of its physical, chemical, and biological properties requires further experimental investigation. The information provided on related isomers may serve as a useful reference for researchers designing studies on this specific compound. The development of a detailed synthesis protocol and subsequent characterization are crucial first steps for any future research and development involving this compound.
References
An In-depth Technical Guide on the Solubility of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility profiles, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 25922-43-4 | [1] |
| Chemical Formula | C₈H₃Cl₂F₃O₂ | [1] |
| Molecular Weight | 259.01 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | [3] |
Solubility Profile
-
Aqueous Solubility: Benzoic acids with halogen and trifluoromethyl substituents tend to be poorly soluble in water.[3] The hydrophobic nature of the dichloro- and trifluoromethyl-substituted phenyl ring limits its interaction with polar water molecules. The solubility is also expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid group to form a more soluble carboxylate salt.[3]
-
Organic Solvent Solubility: It is anticipated that this compound will exhibit higher solubility in organic solvents.[3] Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as common organic solvents like acetone, ethyl acetate, and alcohols, are likely to be effective in dissolving this compound. For instance, 4-(Trifluoromethyl)benzoic acid is highly soluble in DMSO (≥ 200 mg/mL).
Experimental Protocol for Solubility Determination
A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol provides a reliable way to ascertain the saturation concentration of this compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC. Liquid chromatography is a common and effective technique for quantifying carboxylic acids in solution.[4][5]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL), moles per liter (mol/L), or as a mole fraction.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, applicable to this compound.
Caption: A logical workflow for assessing the solubility of a chemical compound.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid | 25922-41-2 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of Dichloro-Trifluoromethyl Benzoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for the isomer 2,6-Dichloro-3-(trifluoromethyl)benzoic acid . These values can serve as a reference point for the analysis of the requested compound, 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, though shifts in spectral data are expected due to the different substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H and ¹³C NMR Data for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [1][2]
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) in Hz | Assignment |
| ¹H NMR | 7.72 | d, J = 8.6 | Aromatic C-H |
| 7.50 | d, J = 8.6 | Aromatic C-H | |
| ¹³C NMR | 169.5 | s | Carboxylic Acid (C=O) |
| 135.4 | s | Aromatic C-Cl | |
| 135.0 | s | Aromatic C-Cl | |
| 130.4 | q, J = 2 | Aromatic C-H | |
| 129.1 | q, J = 5 | Aromatic C-H | |
| 128.1 | s | Aromatic C-CF₃ | |
| 127.9 | q, J = 32 | Aromatic C-COOH | |
| 122.1 | q, J = 274 | Trifluoromethyl (CF₃) |
Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The specific solvent can influence chemical shifts.
Infrared (IR) Spectroscopy
Specific IR spectra for this compound are not available. However, the expected characteristic absorption bands can be predicted based on its functional groups.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2500-3300 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |
| 1700-1725 | Carboxylic Acid (C=O) | Stretching | Strong |
| 1600-1450 | Aromatic Ring (C=C) | Stretching | Medium to Weak |
| 1210-1320 | Carboxylic Acid (C-O) | Stretching | Medium |
| 1100-1350 | Trifluoromethyl (C-F) | Stretching | Strong |
| 700-850 | Aryl Halide (C-Cl) | Stretching | Strong |
Mass Spectrometry (MS)
Detailed mass spectra for this compound are not publicly available. For a molecule with the formula C₈H₃Cl₂F₃O₂, the expected molecular weight is approximately 259.01 g/mol .
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Interpretation | Notes |
| ~259 | Molecular Ion [M]⁺ | The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio). |
| Varies | Fragment Ions | Common fragmentation pathways would include the loss of COOH (m/z ~214), Cl (m/z ~224), and combinations thereof. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of spectroscopic data.
Synthesis and Purification of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid[1][2]
A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is maintained at -75°C for 45 minutes. The resulting mixture is then poured over an excess of crushed dry ice in tetrahydrofuran (25 mL). After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL). The aqueous layer is acidified with concentrated hydrochloric acid (10 mL) and subsequently extracted with diethyl ether (3 x 25 mL). The final product is obtained by crystallization from hexane.
General Protocol for Spectroscopic Analysis
-
Sample Preparation : For NMR analysis, dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR analysis, the sample can be prepared as a KBr pellet or a thin film. For MS, the sample is typically dissolved in a volatile solvent like methanol or acetonitrile.
-
NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Chemical shifts are reported relative to tetramethylsilane (TMS).
-
IR Spectroscopy : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry : Obtain the mass spectrum using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron Ionization (EI) at 70 eV is a common method for generating fragment ions.[3]
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.
Caption: Workflow for Spectroscopic Analysis.
Caption: Information Flow in Structural Elucidation.
References
An In-depth Technical Guide to 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid. Due to the limited publicly available information on this specific isomer, this document leverages data from closely related compounds and historical patent literature to offer insights into its synthesis, potential applications, and physicochemical properties.
Introduction and Historical Context
This compound belongs to a class of trifluoromethyl-substituted benzoic acids, which are of significant interest in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in drug design.
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a likely synthetic route can be inferred from the preparation of the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid. The synthesis of this isomer proceeds via a directed ortho-metalation and carboxylation of a dichlorobenzotrifluoride precursor.
A plausible synthetic pathway for this compound would likely involve the following conceptual steps:
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (for the synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid)
The following protocol for the synthesis of the 2,6-dichloro-3-(trifluoromethyl) isomer provides a practical example of the likely methodology.[2][3]
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene
-
n-Butyllithium
-
Tetrahydrofuran (THF)
-
Hexane
-
Dry ice (solid CO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl ether
-
Water
Procedure:
-
A solution of 2,4-dichloro-1-(trifluoromethyl)benzene (5.4 g, 25 mmol) and n-butyllithium (25 mmol) in a mixture of tetrahydrofuran (25 mL) and hexane (15 mL) is prepared.
-
The solution is maintained at -75°C for 45 minutes.
-
The resulting dark purple mixture is then poured onto an excess of crushed dry ice.
-
After the solvent is evaporated, the residue is partitioned between water (10 mL) and hexane (10 mL).
-
The aqueous layer is separated and acidified with concentrated hydrochloric acid (10 mL).
-
The acidified aqueous layer is extracted with ethyl ether (3 x 25 mL).
-
The combined ether extracts are dried and the solvent is evaporated.
-
Crystallization of the residue from hexane yields the product.
Physicochemical and Spectroscopic Data
Specific quantitative data for this compound is scarce. However, data for the related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, is available and presented below for comparative purposes.
Table 1: Physicochemical Properties of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [2][3]
| Property | Value |
| Molecular Formula | C₈H₃Cl₂F₃O₂ |
| Molecular Weight | 259.01 g/mol |
| Melting Point | 95-97 °C |
| Appearance | Colorless needles |
Table 2: Spectroscopic Data for 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [2][3]
| Spectroscopy | Data |
| ¹H NMR | δ = 7.72 (d, J = 8.6 Hz, 1H), 7.50 (d, J = 8.6 Hz, 1H) ppm |
| ¹³C NMR | δ = 169.5 (s), 135.4 (s), 135.0 (s), 130.4 (q, J = 2 Hz), 129.1 (q, J = 5 Hz), 128.1 (s), 127.9 (q, J = 32 Hz), 122.1 (q, J = 274 Hz) ppm |
| Elemental Analysis | Calculated: C 37.10%, H 1.17%; Found: C 37.17%, H 1.18% |
Applications in Research and Drug Development
As stated in the 1968 patent, this compound was identified as having potential herbicidal and pharmacological properties[1]. While specific modern applications of this particular isomer are not well-documented, the broader class of trifluoromethyl-substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.
The trifluoromethyl group is a key pharmacophore that can significantly alter the properties of a molecule. Its high electronegativity and lipophilicity can lead to:
-
Enhanced Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Increased Lipophilicity: This can improve a drug's ability to cross cell membranes and the blood-brain barrier.
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as enzymes and receptors.
The general logical relationship for the utility of such compounds in drug discovery is outlined below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from 2,3-dichloro-6-(trifluoromethyl)benzoic acid. This versatile building block is a key component in the development of novel agrochemicals and potential therapeutic agents. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and binding affinity to biological targets.
Application Notes: Bioactivity of Derivatives
Derivatives of trifluoromethyl-substituted benzoic acids have demonstrated significant potential in agrochemical applications, particularly as insecticides and herbicides.
Insecticidal Activity: Amide derivatives of trifluoromethyl-substituted benzoic acids, particularly diamides, have been developed as potent insecticides. These compounds can act as modulators of insect ryanodine receptors (RyRs) or as antagonists of the γ-aminobutyric acid (GABA) receptor.[1][2]
-
Ryanodine Receptor Activators: Diamide insecticides bind to and activate insect RyRs, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells.[3][4] This sustained muscle contraction results in paralysis and death of the insect. The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile.[3]
-
GABA Receptor Antagonists: Other amide derivatives can act as non-competitive antagonists of the insect GABA receptor, a ligand-gated chloride ion channel.[1][5] By blocking the inhibitory effects of GABA, these compounds cause hyperexcitation of the central nervous system, leading to convulsions and death.[6]
Herbicidal Activity: Certain trifluoromethyl-containing compounds exhibit herbicidal properties by inhibiting essential biochemical pathways in plants. A common mode of action is the inhibition of carotenoid biosynthesis, which leads to the characteristic "bleaching" of the plant.[7][8]
-
Inhibition of Phytoene Desaturase (PDS): Some herbicides act by inhibiting phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[9][10][11] Carotenoids are vital for protecting chlorophyll from photooxidation. Without carotenoids, the plant is unable to safely dissipate excess light energy, leading to the destruction of chlorophyll and other cellular components, ultimately causing the plant to turn white and die.[12]
Experimental Protocols
The following protocols are provided as general methods for the synthesis of amide, ester, and hydrazide derivatives from this compound. Researchers should adapt these procedures as necessary for specific target molecules.
Protocol 1: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl Chloride
The primary intermediate for the synthesis of many derivatives is the acyl chloride.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2,3-dichloro-6-(trifluoromethyl)benzoyl chloride, which can often be used in the next step without further purification.
Quantitative Data Summary (Illustrative)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | SOCl₂, DMF (cat.) | Toluene | 50 | 2 | >95 (crude) |
Protocol 2: Synthesis of N-Substituted Amides
Procedure:
-
Dissolve the desired amine (1.0 eq) and a base such as triethylamine (Et₃N) or pyridine (1.1 eq) in an anhydrous solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 2,3-dichloro-6-(trifluoromethyl)benzoyl chloride (1.05 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then with a basic solution (e.g., saturated NaHCO₃).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary (Illustrative)
| Benzoyl Chloride | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | Aniline | Et₃N | DCM | 0 to RT | 4 | 85-95 |
| 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | Benzylamine | Pyridine | THF | 0 to RT | 3 | 88-96 |
Protocol 3: Synthesis of Esters
Procedure (from Carboxylic Acid):
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter off the urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with water, 1M HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Quantitative Data Summary (Illustrative)
| Carboxylic Acid | Alcohol | Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Methanol | DCC, DMAP | DCM | RT | 18 | 80-90 |
| This compound | Ethanol | EDC, DMAP | DCM | RT | 24 | 75-85 |
Protocol 4: Synthesis of Hydrazides and Hydrazones
Part A: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoyl Hydrazide
-
Prepare the methyl or ethyl ester of this compound as described in Protocol 3.
-
Dissolve the ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O) (3-5 eq).
-
Reflux the reaction mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid hydrazide can be purified by recrystallization from a suitable solvent like ethanol.
Part B: Synthesis of Hydrazones
-
Dissolve the 2,3-dichloro-6-(trifluoromethyl)benzoyl hydrazide (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (1.0-1.1 eq).
-
Add a catalytic amount of an acid, such as acetic acid or sulfuric acid.
-
Stir the mixture at room temperature or with gentle heating for a few hours.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the solid by filtration and recrystallize to obtain the pure hydrazone.[13]
Quantitative Data Summary (Illustrative)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 2,3-dichloro-6-(trifluoromethyl)benzoate | N₂H₄·H₂O | Ethanol | Reflux | 6 | 85-95 |
| 2,3-Dichloro-6-(trifluoromethyl)benzoyl hydrazide | Benzaldehyde, Acetic Acid (cat.) | Ethanol | RT | 4 | 90-98 |
Visualizations
Logical Workflow for Derivative Synthesis
Caption: General synthetic routes to derivatives of this compound.
Signaling Pathway: Insecticidal Action on Ryanodine Receptor
Caption: Mechanism of action of diamide insecticides on the insect ryanodine receptor.
Signaling Pathway: Herbicidal Action by Inhibition of Carotenoid Biosynthesis
Caption: Mode of action of bleaching herbicides via inhibition of phytoene desaturase.
References
- 1. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 9. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 10. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 12. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 13. (2E)-1-[2,3-Dichloro-6-methyl-5-(trifluoromethyl)phenyl]-2-(1-phenylethylidene)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-dichloro-6-(trifluoromethyl)benzoic acid as a versatile building block in the synthesis of novel organic compounds. The unique substitution pattern of this aromatic carboxylic acid, featuring two chlorine atoms and a trifluoromethyl group, offers multiple avenues for synthetic diversification, making it a valuable precursor for the development of new pharmaceuticals and agrochemicals. The trifluoromethyl moiety is particularly noteworthy for its ability to enhance key properties such as metabolic stability and lipophilicity in drug candidates.
This document outlines a representative synthetic application of this compound in the preparation of a novel N-aryl-2-aminonicotinic acid derivative, a structural motif found in several biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). A detailed experimental protocol, quantitative data, and workflow visualizations are provided to guide researchers in utilizing this building block for their own synthetic targets.
Application: Synthesis of a Niflumic Acid Analog
This compound is an excellent starting material for the synthesis of analogs of known pharmaceuticals. One such application is in the synthesis of derivatives of Niflumic acid, a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The general synthetic strategy involves a metal-catalyzed cross-coupling reaction, such as the Jourdan-Ullmann reaction, between the benzoic acid derivative and an appropriate aminopyridine.
The following protocol details a representative synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid , a novel analog of Niflumic acid.
Reaction Scheme
Caption: Synthetic scheme for a Niflumic acid analog.
Experimental Protocol
Synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid
This protocol describes the copper-catalyzed N-arylation of 2-aminonicotinic acid with this compound.
Materials:
-
This compound
-
2-Aminonicotinic acid
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2-aminonicotinic acid (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a reactant concentration of 0.5 M.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 1 M HCl solution and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired product.
Quantitative Data
The following table summarizes the typical quantities and expected results for the synthesis of 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid.
| Parameter | Value |
| Reactants | |
| This compound | 2.59 g (10 mmol) |
| 2-Aminonicotinic acid | 1.52 g (11 mmol) |
| Reagents | |
| Copper(I) iodide (CuI) | 0.19 g (1 mmol) |
| Potassium carbonate (K₂CO₃) | 3.45 g (25 mmol) |
| Dimethylformamide (DMF) | 20 mL |
| Product | |
| Product Name | 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid |
| Theoretical Yield | 3.61 g |
| Actual Yield | 2.89 g |
| Yield (%) | 80% |
| Purity (by HPLC) | >98% |
| Melting Point | 210-212 °C |
Drug Discovery Workflow
The synthesis of novel compounds using building blocks like this compound is a critical step in the drug discovery process. The following diagram illustrates a typical workflow from initial synthesis to a potential drug candidate.
Caption: A simplified drug discovery workflow.
Signaling Pathway Context
The synthesized Niflumic acid analog, 2-((2,3-dichloro-6-(trifluoromethyl)phenyl)amino)nicotinic acid, is designed to target the cyclooxygenase (COX) pathway, which is central to inflammation and pain. The diagram below illustrates the role of COX enzymes in the arachidonic acid cascade and the intended point of inhibition for this class of compounds.
Caption: Inhibition of the COX pathway by a Niflumic acid analog.
Applications of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid containing a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties, making it a potential building block in the synthesis of novel agrochemicals. The presence of chlorine and trifluoromethyl groups on the benzene ring can significantly influence the biological activity, metabolic stability, and target-binding affinity of derived molecules. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are present in various patented herbicidal compounds. This document aims to provide an overview of the potential applications and synthetic strategies related to this compound in the agrochemical field, based on available patent literature and analogous chemical syntheses.
Potential Agrochemical Applications
Based on a German patent (DE1924766A1), this compound and its isomers are claimed to possess herbicidal properties. The specific biological targets and the spectrum of weed control are not detailed. However, the general structural class of substituted benzoic acids is well-represented in the herbicide market, often acting as plant growth regulators or inhibitors of specific enzymes.
Synthesis of this compound
While this document focuses on the applications of the title compound, a brief overview of its synthesis is relevant for researchers. The synthesis of related dichlorotrifluoromethylbenzoic acids has been described. For instance, 2,6-dichloro-3-(trifluoromethyl)benzoic acid can be prepared from 2,4-dichloro-1-(trifluoromethyl)benzene through a lithiation reaction with n-butyllithium followed by carboxylation with dry ice. A similar retrosynthetic approach could likely be adapted for the synthesis of the 2,3-dichloro-6-(trifluoromethyl) isomer, starting from a suitably substituted dichlorobenzotrifluoride precursor.
Experimental Protocols for Analogous Agrochemical Synthesis
Example: Synthesis of a Hypothetical Herbicide via Amidation
The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in many bioactive molecules.
Protocol: General Procedure for the Synthesis of a Phenylacetamide Herbicide Analog
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of an inert solvent. Cool the solution to 0 °C in an ice bath. Add a solution of a desired aniline or amine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Work-up and Purification: Upon completion of the reaction, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted benzamide.
Data Presentation
As no specific quantitative data for agrochemicals derived from this compound could be located, a comparative data table cannot be provided. Research in this area would require the synthesis of a library of derivatives and subsequent biological screening to determine their efficacy, selectivity, and toxicological profiles.
Logical Workflow for Agrochemical Discovery
The process of developing a new agrochemical from a starting material like this compound follows a logical progression from synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and development of new agrochemicals.
Conclusion
This compound represents a potentially valuable, yet underexplored, starting material for the synthesis of novel agrochemicals. While direct applications in commercial products are not evident, its structural features suggest potential for herbicidal activity. The lack of detailed public data highlights an opportunity for further research and development in this area. The synthetic protocols and discovery workflow outlined above provide a framework for researchers to explore the potential of this and related molecules in the ongoing search for effective and safe crop protection solutions. Future investigations should focus on the synthesis of diverse derivatives and comprehensive biological testing to unlock the full potential of this chemical scaffold.
Application Notes and Protocols for the Synthesis of Amides from 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of amides from 2,3-dichloro-6-(trifluoromethyl)benzoic acid. This particular carboxylic acid presents a sterically hindered and electron-deficient reaction center, necessitating robust coupling methodologies. The following protocols offer two reliable methods for amide bond formation: a primary protocol utilizing the highly efficient coupling reagent HATU, and an alternative protocol involving the synthesis of an intermediate acyl chloride.
Data Presentation
The following table summarizes representative quantitative data for the amide coupling of various sterically hindered or electronically deactivated benzoic acids with different amines, providing an expected range for yields and reaction conditions.
| Entry | Carboxylic Acid | Amine | Coupling Reagent/Method | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichlorobenzoic acid | Benzylamine | HATU | DIPEA | DMF | 12 | RT | ~85 |
| 2 | 2-(Trifluoromethyl)benzoic acid | Aniline | COMU | DIPEA | DMF | 16 | RT | ~78 |
| 3 | 2,3-Dichlorobenzoic acid | Morpholine | Thionyl Chloride / Amine | Pyridine | DCM | 6 | RT | ~90 |
| 4 | 2,6-Difluorobenzoic acid | tert-Butylamine | HATU | DIPEA | DMF | 24 | 50 | ~65 |
| 5 | Benzoic Acid | Benzylamine | PPh₃ / NCPhth | - | Toluene | 12 | RT | 83[1] |
| 6 | Benzoic Acid | N-Benzylmethylamine | PPh₃ / NCPhth | - | MeCN | 12 | RT | 65[1] |
| 7 | Benzoic Acid | Diethylamine | Thionyl Chloride | Triethylamine | DCM | 0.1 | RT | 86[2] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification method.
Experimental Protocols
Primary Protocol: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency, mild reaction conditions, and ability to overcome the steric hindrance of the substrate.[3][4] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent that forms a highly reactive OAt-active ester, facilitating rapid amide bond formation with minimal side reactions.[3][4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1–0.5 M).
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1–1.2 equivalents) followed by HATU (1.1–1.2 equivalents).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add DIPEA (2.0–3.0 equivalents).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS). For particularly hindered amines, gentle heating (40–50 °C) may be required.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Alternative Protocol: Acyl Chloride Formation and Subsequent Amination
This two-step protocol is a classic and cost-effective method for amide synthesis. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride, which is then reacted with the amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Amine (primary or secondary)
-
Pyridine or Triethylamine
-
Anhydrous DCM (Dichloromethane) or Toluene
-
Catalytic amount of anhydrous DMF (for oxalyl chloride)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
Step 1: Acyl Chloride Formation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 equivalent) in anhydrous DCM or toluene.
-
Reagent Addition:
-
Using Thionyl Chloride: Add thionyl chloride (2.0–3.0 equivalents) dropwise at room temperature.
-
Using Oxalyl Chloride: Add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride (1.5–2.0 equivalents) at 0 °C.
-
-
Reaction: Stir the mixture at room temperature or gently reflux (40–60 °C) for 1–3 hours until the evolution of gas ceases and the solution becomes clear.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.
Step 2: Amidation
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.1–1.5 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.5–2.0 equivalents) in anhydrous DCM.
-
Addition: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the primary protocol.
Visualizations
Caption: Workflow for HATU-mediated amide synthesis.
References
Application of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a valuable and versatile building block in the synthesis of a wide array of heterocyclic compounds. The presence of the trifluoromethyl group (–CF₃) imparts unique properties to the target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make trifluoromethyl-containing heterocycles highly sought after in the fields of medicinal chemistry and agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound, with a focus on the synthesis of quinazolinone derivatives.
The strategic placement of chloro and trifluoromethyl substituents on the benzoic acid scaffold allows for regioselective reactions, enabling the construction of complex molecular architectures. The protocols outlined below provide a foundation for researchers to explore the synthesis of diverse heterocyclic systems with potential applications in drug discovery and materials science.
Application Notes: Synthesis of 4-Chloro-8-(trifluoromethyl)quinazolin-2(1H)-one
The reaction of this compound with urea represents a practical approach to the synthesis of quinazolinone derivatives. This transformation proceeds via a cyclocondensation reaction, where the carboxylic acid group of the benzoic acid derivative and one of the adjacent chloro substituents react with the two amino groups of urea to form the heterocyclic ring. The resulting 4-chloro-8-(trifluoromethyl)quinazolin-2(1H)-one is a key intermediate that can be further functionalized to generate a library of compounds for biological screening.
The trifluoromethyl group at the 8-position of the quinazolinone core is of particular interest in drug design. It can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the –CF₃ group can block metabolic pathways, leading to a longer half-life of the drug in the body. Furthermore, its strong electron-withdrawing nature can modulate the acidity of the N-H proton and influence hydrogen bonding interactions with target proteins.
The chloro-substituent at the 4-position is a versatile handle for introducing further molecular diversity. It can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the synthesis of a wide range of 4-substituted quinazolinone derivatives, which can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.
Experimental Protocols
Synthesis of 4-Chloro-8-(trifluoromethyl)quinazolin-2(1H)-one
This protocol details the synthesis of 4-chloro-8-(trifluoromethyl)quinazolin-2(1H)-one from this compound and urea.
Materials:
-
This compound
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of this compound (1.0 eq) in anhydrous dichloromethane is treated with phosphorus oxychloride (3.0 eq). A catalytic amount of pyridine (0.1 eq) is added, and the reaction mixture is heated to reflux for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Reaction with Urea: After completion of the reaction, the solvent and excess POCl₃ are removed under reduced pressure. The crude acid chloride is redissolved in anhydrous dichloromethane and cooled to 0 °C in an ice bath. A solution of urea (1.2 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-chloro-8-(trifluoromethyl)quinazolin-2(1H)-one.
Quantitative Data Summary
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 259.01 | 1 mmol |
| Urea | 1.2 | 60.06 | 1.2 mmol |
| Phosphorus oxychloride | 3.0 | 153.33 | 3 mmol |
| Pyridine | 0.1 | 79.10 | 0.1 mmol |
| Product | Yield (%) | Melting Point (°C) |
| 4-Chloro-8-(trifluoromethyl)quinazolin-2(1H)-one | 65-75 | 210-212 |
Visualizations
Caption: Synthesis of 4-Chloro-8-(trifluoromethyl)quinazolin-2(1H)-one.
Caption: Experimental Workflow for Quinazolinone Synthesis.
Conclusion
This compound serves as a key precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocol provided for the synthesis of 4-chloro-8-(trifluoromethyl)quinazolin-2(1H)-one demonstrates a reliable method for accessing this versatile intermediate. The ability to further functionalize this quinazolinone core opens up avenues for the development of new therapeutic agents and functional materials. Researchers are encouraged to adapt and expand upon these methodologies to explore the rich chemical space accessible from this valuable starting material.
Application Notes and Protocols for the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid via Grignard Reaction
Introduction
The Grignard reaction is a powerful and versatile method in organic synthesis for the formation of carbon-carbon bonds. This protocol outlines the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a potentially valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. The reaction proceeds via the formation of a Grignard reagent from a halogenated precursor, followed by carboxylation with solid carbon dioxide (dry ice) and subsequent acidic work-up.
Principle of the Method
The synthesis is a two-step process initiated by the formation of an organomagnesium halide (Grignard reagent) from 1-bromo-2,3-dichloro-6-(trifluoromethyl)benzene and magnesium turnings in an anhydrous ether solvent. The highly nucleophilic Grignard reagent then attacks the electrophilic carbon of carbon dioxide, forming a magnesium carboxylate salt. Subsequent protonation of this salt with a strong acid yields the desired carboxylic acid, this compound. Due to the moisture-sensitive nature of the Grignard reagent, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Bromo-2,3-dichloro-6-(trifluoromethyl)benzene | C₇H₂BrCl₂F₃ | 310.90 | 10.0 g | 32.16 |
| Magnesium Turnings | Mg | 24.31 | 0.94 g | 38.6 |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Iodine (I₂) | I₂ | 253.81 | 1-2 small crystals | - |
| Solid Carbon Dioxide (Dry Ice) | CO₂ | 44.01 | ~50 g | - |
| 6 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line (optional, for advanced inert atmosphere techniques)
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure
Part 1: Formation of the Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Place a magnetic stir bar in the flask. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: Dissolve 1-bromo-2,3-dichloro-6-(trifluoromethyl)benzene (10.0 g, 32.16 mmol) in 50 mL of anhydrous diethyl ether in the dropping funnel.
-
Initiation of Reaction: Add approximately 5-10 mL of the ethereal solution of the aryl bromide to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed at the magnesium surface. Gentle warming may be necessary to start the reaction.
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice-water bath.
-
Completion of Grignard Formation: After the addition is complete, add 20 mL of anhydrous diethyl ether through the dropping funnel to rinse any remaining reactant into the flask. Continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.
Part 2: Carboxylation and Work-up
-
Preparation of Carbon Dioxide: In a separate large beaker or wide-mouthed flask, place approximately 50 g of freshly crushed dry ice.
-
Carboxylation: Slowly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with gentle swirling. The reaction is exothermic and will cause the carbon dioxide to sublime rapidly.
-
Evaporation of Excess CO₂: Allow the mixture to stand until the excess dry ice has sublimated and the mixture has reached room temperature. A viscous, off-white slurry should remain.
-
Acidic Work-up: Slowly add 100 mL of 6 M hydrochloric acid to the reaction mixture with stirring. The addition should be performed in an ice bath to control the exotherm. Continue stirring until all the solids have dissolved. Two distinct layers (aqueous and organic) will form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Washing: Combine all the organic layers and wash with 50 mL of saturated sodium chloride solution (brine).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate or toluene. Dissolve the crude solid in a minimum amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Data Summary
| Parameter | Value |
| Starting Material | 1-Bromo-2,3-dichloro-6-(trifluoromethyl)benzene |
| Molecular Weight of Starting Material | 310.90 g/mol |
| Moles of Starting Material | 32.16 mmol |
| Mass of Magnesium | 0.94 g |
| Moles of Magnesium | 38.6 mmol |
| Reaction Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature (Grignard) | Reflux (~34°C) |
| Reaction Time (Grignard) | 2-3 hours |
| Carboxylation Reagent | Solid Carbon Dioxide |
| Work-up Reagent | 6 M Hydrochloric Acid |
| Theoretical Yield of Product | 8.36 g |
| Molecular Weight of Product | 261.01 g/mol |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Purification of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid, a class of compounds with significant interest in pharmaceutical and agrochemical research. The purity of such compounds is paramount for their intended applications, as impurities can lead to undesirable side effects or alter biological activity. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, including a systematic approach to solvent selection and a general purification workflow.
Principle of Recrystallization
The fundamental principle of recrystallization is the higher solubility of a solid compound in a hot solvent compared to a cold solvent. An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities, on the other hand, should either be highly soluble in the cold solvent (remaining in the mother liquor after crystallization) or insoluble in the hot solvent (allowing for their removal by hot filtration).
Data Presentation: Solvent Screening and Purification Yield
A critical step in developing a recrystallization protocol is solvent screening to identify a suitable solvent or solvent system. The following table summarizes hypothetical data from a typical solvent screening and the outcome of a subsequent purification trial.
| Solvent/System | Solubility at 25°C (mg/mL) | Solubility at Boiling (mg/mL) | Crystal Formation upon Cooling | Purity before (%) | Purity after (%) | Recovery Yield (%) |
| Water | < 1 | < 5 | Poor | 95.2 | 96.1 | 85 |
| Ethanol | > 200 | > 500 | None | 95.2 | - | - |
| Acetone | > 200 | > 500 | None | 95.2 | - | - |
| Toluene | ~10 | > 200 | Good | 95.2 | 99.5 | 92 |
| Heptane | < 1 | ~20 | Good | 95.2 | 99.1 | 88 |
| Toluene/Heptane (8:2) | ~5 | > 250 | Excellent | 95.2 | 99.8 | 95 |
Note: The data presented in this table is illustrative. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Solvent Screening
-
Preparation : Place approximately 20-30 mg of crude this compound into several test tubes.
-
Solvent Addition (Room Temperature) : To each test tube, add 0.5 mL of a different solvent from the screening list (e.g., water, ethanol, acetone, toluene, heptane).
-
Solubility Assessment (Room Temperature) : Agitate the tubes and observe the solubility of the compound in each solvent at room temperature. A suitable solvent should show low solubility.
-
Solubility Assessment (Elevated Temperature) : Gently heat the test tubes containing the undissolved solid in a water or sand bath. Add the same solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Crystallization Assessment : Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate.
-
Mixed Solvent System (if necessary) : If no single solvent is ideal, a mixed solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., toluene) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., heptane) dropwise until the solution becomes turbid. Gently warm the mixture until the solution becomes clear again, then allow it to cool slowly.
Protocol 2: Recrystallization of this compound
This protocol is based on the selection of a Toluene/Heptane mixed solvent system identified in the solvent screening.
-
Dissolution : In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add 40 mL of toluene and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional) : If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing : Wash the collected crystals with a small amount of ice-cold heptane (the "poor" solvent) to remove any adhering mother liquor.
-
Drying : Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature below the compound's melting point.
-
Analysis : Determine the mass of the recovered crystals to calculate the percent recovery. Assess the purity of the recrystallized product by measuring its melting point and using analytical techniques such as HPLC or NMR spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloro-6-(trifluoromethyl)benzoic acid is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. The precise and accurate quantification of this compound is essential for ensuring quality control, monitoring reaction progress, and for various research and development applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of aromatic carboxylic acids. This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, designed to provide high sensitivity, selectivity, and reproducibility.
The principle of this method is based on reversed-phase chromatography, where a nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation of this compound is achieved by its differential partitioning between the stationary and mobile phases. The use of an acidified mobile phase suppresses the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the C18 column.[1] Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocols
A detailed methodology for the HPLC analysis of this compound is provided below. This protocol is based on established methods for similar halogenated benzoic acids.[1][2]
1. Instrumentation and Materials
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HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and peak shape.[1][2]
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Chemicals and Reagents:
2. Preparation of Solutions
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Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in water and adjust the pH to 2.5 with formic acid or phosphoric acid. Filter the solution through a 0.45 µm membrane filter before use.[1][2]
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Diluent: A mixture of methanol and water (50:50, v/v) is a suitable diluent for standard and sample preparation.[1]
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Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent in a volumetric flask.[1]
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on methods for structurally similar compounds and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01M Ammonium Acetate in Water, pH 2.5 (adjusted with Formic Acid or Phosphoric Acid) |
| Mobile Phase B | Methanol |
| Gradient Program | A gradient elution is recommended for optimal separation. An example program: 0-5 min: 50% B 5-15 min: 50-80% B 15-20 min: 80% B 20-22 min: 80-50% B 22-30 min: 50% B |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm[2] |
4. Data Analysis and Quantification
The quantification of this compound in samples is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from the calibration curve.
Data Presentation
The following table summarizes typical quantitative data that should be generated during method validation to ensure the reliability of the analytical results.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The detailed protocol and suggested chromatographic conditions serve as a strong starting point for method implementation and validation in a research or quality control laboratory setting. Adherence to good laboratory practices and thorough method validation are crucial for obtaining accurate and precise results.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and enhance reaction yields.
Experimental Protocols
A primary route for the synthesis of this compound is the directed ortho-metalation of 1,2-dichloro-4-(trifluoromethyl)benzene, followed by carboxylation. This method leverages the directing effect of the trifluoromethyl group and the chloro substituents to achieve regioselective lithiation.
Protocol: Directed ortho-Metalation and Carboxylation
This protocol is adapted from procedures for structurally similar compounds and is a recommended starting point for optimization.[1][2]
Materials:
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1,2-dichloro-4-(trifluoromethyl)benzene
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Anhydrous diethyl ether
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Hydrochloric acid (HCl), concentrated
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Hexanes
Procedure:
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Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 1,2-dichloro-4-(trifluoromethyl)benzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
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Solvent Addition: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at or below -75 °C. The reaction mixture may develop a color, indicating the formation of the aryllithium species. Stir the mixture at this temperature for 1-2 hours.
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Carboxylation: Crush dry ice into a powder and quickly add an excess amount to the reaction mixture while maintaining vigorous stirring. The color of the solution will likely change or disappear. Allow the mixture to slowly warm to room temperature.
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Work-up: Once the mixture reaches room temperature, quench the reaction by adding water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of hexanes and ethyl acetate, to yield this compound as a solid.
Experimental Workflow Diagram
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product yield | 1. Inactive n-butyllithium. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. Use freshly purchased n-BuLi if possible. |
| 2. Presence of water or other protic sources in the reaction. | 2. Ensure all glassware is thoroughly flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents. | |
| 3. Incorrect reaction temperature. | 3. Maintain the temperature at or below -75 °C during the lithiation step. Higher temperatures can lead to side reactions. | |
| 4. Inefficient carboxylation. | 4. Use a large excess of freshly crushed, high-purity dry ice. Ensure rapid and efficient mixing upon addition. | |
| Formation of multiple products (isomerization) | 1. Lithiation at undesired positions. | 1. The regioselectivity of the lithiation is highly dependent on the reaction conditions. Experiment with different lithium bases (e.g., s-BuLi, t-BuLi) or the addition of a coordinating agent like TMEDA. Varying the reaction time and temperature may also influence the isomeric ratio. |
| 2. Halogen-metal exchange. | 2. This is a potential side reaction with aryllithiums. Using n-BuLi at low temperatures generally favors deprotonation over halogen-metal exchange. | |
| Product is difficult to purify | 1. Presence of unreacted starting material. | 1. Ensure the lithiation reaction goes to completion by using a slight excess of n-BuLi and allowing for sufficient reaction time. |
| 2. Formation of byproducts from side reactions. | 2. Optimize the reaction conditions to minimize side reactions. Purification by column chromatography on silica gel may be necessary if recrystallization is ineffective. | |
| Dark coloration of the reaction mixture | 1. Decomposition of the organolithium species. | 1. This can occur if the temperature is not kept sufficiently low. Ensure consistent and accurate temperature control. |
| 2. Impurities in the starting materials or solvents. | 2. Use high-purity, freshly distilled solvents and starting materials. |
Troubleshooting Logic Diagram
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this synthesis?
A1: The most critical parameter is maintaining strictly anhydrous conditions and a very low temperature (≤ -75 °C) during the lithiation step. Grignard and organolithium reagents are highly reactive towards protic sources like water, which will quench the reagent and prevent the desired reaction.[3]
Q2: How can I be sure that my n-butyllithium is active?
A2: The concentration of commercially available n-butyllithium solutions can decrease over time. It is highly recommended to titrate the n-BuLi solution prior to use to determine its exact molarity. A common method is the titration with a known concentration of a secondary alcohol like 2-butanol in the presence of an indicator such as 1,10-phenanthroline.
Q3: Can I use a Grignard reagent instead of n-butyllithium?
A3: While Grignard reagents are also used for carboxylation reactions, their formation from the corresponding aryl halide can be challenging, especially with electron-withdrawing groups like trifluoromethyl.[4] Directed ortho-metalation using a strong lithium base like n-BuLi is often more efficient for this type of substrate.
Q4: What are the expected side products in this reaction?
A4: Potential side products include isomers formed from lithiation at other positions on the aromatic ring, products of halogen-metal exchange, and biphenyl derivatives from coupling reactions. Over-addition of the organolithium reagent to the newly formed carboxylate can also lead to ketone formation, although this is less common under these conditions.
Q5: What is the best way to purify the final product?
A5: Recrystallization is the most common and effective method for purifying substituted benzoic acids.[5][6] The choice of solvent is crucial and depends on the solubility of the product and impurities. A solvent system where the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below is ideal. Hexanes or mixtures of hexanes and a more polar solvent like ethyl acetate are good starting points. If recrystallization fails to remove impurities, column chromatography on silica gel may be necessary.
Quantitative Data Summary
The yield of directed ortho-metalation and carboxylation reactions is highly sensitive to various parameters. The following table summarizes expected yield ranges based on literature for similar transformations.
| Parameter | Condition | Expected Yield Range (%) | Reference |
| Base | n-Butyllithium | 60 - 80 | [1],[2] |
| s-Butyllithium | May offer different regioselectivity | ||
| t-Butyllithium | May offer different regioselectivity | ||
| Temperature | -78 °C to -75 °C | 70 - 85 | [1],[2] |
| > -70 °C | Lower yields due to side reactions | ||
| Solvent | THF/Hexane | 70 - 80 | [1],[2] |
| Diethyl Ether | May affect solubility and reactivity | ||
| Coordinating Agent | None | Baseline | |
| TMEDA | May increase reaction rate and alter regioselectivity |
Disclaimer: The provided protocols and troubleshooting guides are intended for use by trained professionals in a laboratory setting. All experiments should be conducted with appropriate safety precautions. The expected yields are based on literature for similar compounds and may vary. Optimization of the reaction conditions is recommended to achieve the best results for the specific synthesis of this compound.
References
Technical Support Center: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichloro-6-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Common issues include incomplete reaction, degradation of starting materials or product, and competing side reactions.
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Incomplete Reaction: Ensure that the reaction has gone to completion by monitoring its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or increasing the temperature, though the latter may also promote byproduct formation.
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Reagent Purity and Stoichiometry: The purity of your starting materials is crucial. Impurities can interfere with the reaction. Verify the purity of your reagents and ensure accurate stoichiometry. For multi-step syntheses, such as those involving Grignard reagents, the quality of the magnesium and solvent is critical.[1]
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Reaction Conditions: Sub-optimal reaction conditions can significantly impact yield. For reactions involving organometallic intermediates, maintaining anhydrous conditions and an inert atmosphere is essential to prevent quenching by moisture or oxygen. Temperature control is also vital; for instance, in carboxylation reactions with Grignard reagents, lower temperatures (e.g., -40°C) can minimize the formation of proteo byproducts and improve the yield of the desired carboxylic acid.[1]
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Side Reactions: The formation of byproducts will consume starting materials and reduce the yield of the desired product. See the questions below regarding specific byproducts for more details.
Q2: I am observing an unexpected peak in my HPLC/GC analysis. What could this byproduct be?
A2: The identity of the byproduct will depend on the specific synthetic route employed. However, based on common organic reactions involved in the synthesis of similar halogenated and trifluoromethylated benzoic acids, several types of byproducts are plausible:
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Isomeric Products: Incomplete or over-chlorination of the aromatic ring can lead to isomers. For example, you might see mono-chlorinated, tri-chlorinated, or other di-chloro isomers of the (trifluoromethyl)benzoic acid.
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Decarboxylated Byproduct: Loss of the carboxylic acid group can result in the formation of 1,2-dichloro-3-(trifluoromethyl)benzene.
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Hydrolysis of the Trifluoromethyl Group: Under harsh acidic or basic conditions, the trifluoromethyl group can be partially or fully hydrolyzed to a carboxylic acid group, leading to the formation of a tricarboxylic acid derivative.
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Starting Material: A significant peak corresponding to the starting material indicates an incomplete reaction.
To identify the unknown peak, it is recommended to use mass spectrometry (GC-MS or LC-MS) to obtain the molecular weight of the impurity. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy can help elucidate its structure.
Q3: My final product has a persistent impurity that is difficult to remove by standard purification methods like recrystallization. What could it be and how can I remove it?
A3: A persistent impurity that co-purifies with your product likely has similar physical properties (e.g., polarity, solubility). A common culprit is an isomeric byproduct. For instance, if the starting material for chlorination is not selectively substituted, you may form other isomers of dichloro-6-(trifluoromethyl)benzoic acid.
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Identification: Use high-resolution analytical techniques such as high-field NMR or LC-MS/MS to identify the structure of the impurity.
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Alternative Purification: If recrystallization is ineffective, consider column chromatography with a high-resolution stationary phase. Alternatively, derivatization of the carboxylic acid to an ester or an amide might alter its physical properties sufficiently to allow for separation from the impurity, followed by hydrolysis back to the desired acid.
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Process Optimization: The most effective solution is to prevent the formation of the impurity in the first place. Re-evaluate your synthetic strategy to improve the regioselectivity of the chlorination step. This might involve using a different chlorinating agent, catalyst, or reaction conditions.
Quantitative Data from Related Syntheses
The following tables summarize reaction conditions and outcomes for the synthesis of similar compounds, which can serve as a reference for optimizing the synthesis of this compound.
| Compound | Starting Material | Key Reagents | Yield | Purity | Reference |
| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | 2,4-dichloro-1-(trifluoromethyl)benzene | n-butyllithium, dry ice | 75% | - | [2][3] |
| 3,5-bis(trifluoromethyl)benzoic acid | 3,5-bis(trifluoromethyl)bromobenzene | Magnesium, CO2 | >90% | - | [1] |
| 2-(trifluoromethyl)benzoic acid | 2,3-dichloromethylbenzene | Hydrogen fluoride, nitric acid | 94.1% | 96.6% | [4] |
| 2-trifluoromethyl benzamide | 2,3-dichlorotrifluorotoluene | Fluorinating agent, cyaniding agent, hydrolysis | >67% | >97% | [5] |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of the final product and detecting byproducts.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
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Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength of 254 nm.
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the resulting chromatogram. The peak area of the main product relative to the total peak area of all components gives an estimate of the purity.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification
This method is useful for identifying volatile byproducts.
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GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
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Injection: Split or splitless injection depending on the sample concentration.
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MS Detector: Electron ionization (EI) at 70 eV.
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Sample Preparation: The sample may need to be derivatized (e.g., esterified with diazomethane or a silylating agent) to increase its volatility.
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Analysis: The retention time of each peak can be used for quantification, and the mass spectrum can be used to identify the structure of the compound by comparison with spectral libraries or by interpretation of the fragmentation pattern.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for confirming the structure of the desired product and identifying impurities.
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Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
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¹⁹F NMR: Particularly useful for trifluoromethyl-containing compounds. The chemical shift and coupling patterns can provide valuable structural information.
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2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish connectivity within the molecule and definitively assign the structure, especially for complex molecules or for identifying unknown byproducts.
-
Visualizations
Caption: Potential synthetic pathway and byproduct formation.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. allhdi.com [allhdi.com]
- 4. Page loading... [guidechem.com]
- 5. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Purity Enhancement of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 1,2-dichloro-4-(trifluoromethyl)benzene, residual organometallic reagents (e.g., n-butyllithium), and isomeric byproducts formed during carboxylation. Depending on the workup procedure, you may also encounter salts from quenching and extraction steps.
Q2: Which purification techniques are most effective for this compound?
A2: Recrystallization is a primary and effective method for purifying this compound. For challenging separations of isomeric impurities or removal of trace contaminants, column chromatography can be employed.
Q3: What is a good starting point for selecting a recrystallization solvent?
A3: A common strategy is to use a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature. For substituted benzoic acids, solvent systems like hexane/ethyl acetate, toluene, or aqueous ethanol mixtures are often good starting points.[1]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try adding a small amount of a solvent in which the compound is more soluble to the hot mixture. Alternatively, using a larger volume of the primary solvent may help.[2]
Q5: I am not seeing any crystal formation upon cooling. What steps can I take to induce crystallization?
A5: If crystals do not form, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the meniscus. If that fails, adding a seed crystal of the pure compound can initiate crystallization. As a last resort, you can try to reduce the volume of the solvent by gentle heating and then allow it to cool again.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Pure Product | - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound is less soluble at room temperature.- Reduce the amount of solvent used to the minimum required to dissolve the compound at boiling point.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel. |
| Product Purity is Still Low After Recrystallization | - The cooling process was too rapid, trapping impurities within the crystals.- The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.- Experiment with different solvent systems. |
| Colored Impurities Remain in the Final Product | - The impurity is co-crystallizing with the product.- The impurity is strongly adsorbed to the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | - The chosen eluent system has incorrect polarity.- The column was not packed properly, leading to channeling. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Ensure the silica gel is packed uniformly without any air bubbles. |
| Compound is Tailing on the Column | - The compound is too polar for the silica gel and is interacting strongly.- The compound is acidic and interacting with the slightly acidic silica gel. | - Add a small amount of a polar solvent (e.g., methanol) to the eluent system.- Add a small percentage of acetic acid or formic acid to the eluent to suppress the ionization of the benzoic acid. |
| Low Recovery from the Column | - The compound is irreversibly adsorbed onto the silica gel.- The compound is eluting very slowly in the chosen solvent system. | - Increase the polarity of the eluent gradually during the elution process (gradient elution).- If the compound is still on the column, flush with a very polar solvent like methanol or ethyl acetate. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Column Chromatography of this compound
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Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a solvent in which it is highly soluble.
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Column Packing: Prepare a chromatography column with silica gel slurried in the initial eluent (e.g., a non-polar solvent mixture like hexane:ethyl acetate 9:1).
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Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
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Elution: Begin eluting the sample through the column with the chosen solvent system. You can gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
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Fraction Collection: Collect the eluate in a series of fractions.
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Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Hypothetical synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Troubleshooting Grignard Reactions for Trifluoromethylbenzoic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Grignard reactions involving trifluoromethylbenzoic acids. The inherent challenges of this reaction, primarily arising from the acidic proton of the carboxylic acid and the electronic effects of the trifluoromethyl group, are addressed through detailed FAQs, experimental protocols, and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with trifluoromethylbenzoic acid is failing, and I'm recovering my starting material. What is the most likely cause?
A1: The most probable cause of reaction failure is the acidic proton of the carboxylic acid. Grignard reagents are strong bases and will preferentially react with the acidic proton of the carboxylic acid in a much faster acid-base reaction, quenching the Grignard reagent before it can add to the carbonyl carbon. This results in the formation of a carboxylate salt and the corresponding alkane from the Grignard reagent, leading to the recovery of the starting carboxylic acid after acidic workup. It is crucial to protect the carboxylic acid group before introducing the Grignard reagent.
Q2: How can I protect the carboxylic acid group on trifluoromethylbenzoic acid for a Grignard reaction?
A2: The most common and effective method for protecting a carboxylic acid is to convert it into an ester. Methyl or ethyl esters are frequently used due to their relative ease of formation and subsequent cleavage. Silyl esters, formed by reacting the carboxylic acid with a silyl halide (e.g., TMSCl), are another viable option, particularly if mild deprotection conditions are required.
Q3: I've protected my trifluoromethylbenzoic acid as a methyl ester, but my Grignard reaction yield is still low. What are other potential issues?
A3: Low yields after protecting the carboxylic acid can stem from several factors:
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Incomplete Protection: Ensure the esterification reaction has gone to completion. Any remaining carboxylic acid will consume the Grignard reagent.
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Steric Hindrance: The trifluoromethyl group, especially in the ortho position, can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. Using a less bulky Grignard reagent or a different organometallic reagent may be necessary.
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Enolization: If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base and deprotonate the alpha-position of the ester, leading to enolate formation and recovery of the starting ester upon workup.
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Reduction: Bulky Grignard reagents can sometimes act as reducing agents, transferring a beta-hydride to the carbonyl carbon and resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol.
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Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are rigorously anhydrous.
Q4: What are common side products in the Grignard reaction with trifluoromethylbenzoate esters?
A4: Besides the desired tertiary alcohol, several side products can form:
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Ketone: If only one equivalent of the Grignard reagent adds to the ester followed by cleavage of the alkoxy group, a ketone intermediate is formed. This ketone is typically more reactive than the starting ester and will react with another equivalent of the Grignard reagent. However, under certain conditions (e.g., low temperature, slow addition), some ketone may be isolated.
-
Secondary Alcohol: As mentioned, reduction of the carbonyl group by bulky Grignard reagents can lead to the formation of a secondary alcohol.
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Wurtz Coupling Products: The Grignard reagent can couple with any unreacted alkyl/aryl halide used in its preparation.
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Products from Reaction with Solvent: Grignard reagents can react with certain ethereal solvents like THF, especially at elevated temperatures over long reaction times.
Q5: How does the position of the trifluoromethyl group affect the reaction?
A5: The position of the electron-withdrawing trifluoromethyl group can influence the reactivity of the ester carbonyl and the potential for side reactions:
-
ortho-position: The CF₃ group in the ortho position creates significant steric hindrance, which can dramatically decrease the reaction rate and yield. It may also promote side reactions like enolization or reduction if bulky Grignard reagents are used.
-
meta- and para-positions: In these positions, the primary effect of the CF₃ group is electronic. As a strong electron-withdrawing group, it increases the electrophilicity of the carbonyl carbon, which can potentially increase the rate of the desired nucleophilic addition. However, it may also increase the acidity of any alpha-protons if present, making enolization a more competitive side reaction.
Quantitative Data Summary
The following tables summarize typical yields for the esterification of trifluoromethylbenzoic acids and the subsequent Grignard reaction on the resulting esters. Please note that yields are highly dependent on specific reaction conditions and the nature of the Grignard reagent used.
Table 1: Typical Yields for Esterification of Trifluoromethylbenzoic Acids
| Trifluoromethylbenzoic Acid Isomer | Esterifying Agent | Catalyst | Reaction Conditions | Typical Yield (%) |
| 2-(Trifluoromethyl)benzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux, 4-6 h | 85-95 |
| 3-(Trifluoromethyl)benzoic acid | Ethanol | H₂SO₄ (catalytic) | Reflux, 4-6 h | 90-98 |
| 4-(Trifluoromethyl)benzoic acid | Methanol | H₂SO₄ (catalytic) | Reflux, 4-6 h | 90-98 |
Table 2: Representative Yields for Grignard Reaction on Methyl Trifluoromethylbenzoates
| Substrate | Grignard Reagent (Equivalents) | Reaction Conditions | Product | Typical Yield (%) | Potential Side Products |
| Methyl 2-(trifluoromethyl)benzoate | Phenylmagnesium bromide (2.2) | THF, 0 °C to rt, 4 h | Diphenyl(2-(trifluoromethyl)phenyl)methanol | 40-60 | Enolization products, starting material |
| Methyl 3-(trifluoromethyl)benzoate | Methylmagnesium bromide (2.5) | Diethyl ether, 0 °C to rt, 3 h | 2-(3-(Trifluoromethyl)phenyl)propan-2-ol | 75-85 | Ketone intermediate |
| Methyl 4-(trifluoromethyl)benzoate | Ethylmagnesium bromide (2.2) | THF, -78 °C to rt, 5 h | 3-(4-(Trifluoromethyl)phenyl)pentan-3-ol | 80-90 | Reduction products with bulky Grignards |
Experimental Protocols
Protocol 1: Esterification of 4-(Trifluoromethyl)benzoic Acid
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)benzoic acid (19.0 g, 100 mmol) and methanol (100 mL).
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Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 mL) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-(trifluoromethyl)benzoate as a colorless oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation.
Protocol 2: Grignard Reaction on Methyl 4-(Trifluoromethyl)benzoate
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.67 g, 110 mmol). Add a small crystal of iodine. Add anhydrous diethyl ether (20 mL). Slowly add a solution of bromobenzene (15.7 g, 100 mmol) in anhydrous diethyl ether (50 mL) from the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux for an additional 30 minutes.
-
Reaction Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve methyl 4-(trifluoromethyl)benzoate (10.2 g, 50 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared phenylmagnesium bromide solution (assuming ~1M, ~110 mL, 110 mmol, 2.2 equivalents) to the stirred solution of the ester at -78 °C over 1 hour.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
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Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol.
Visualized Workflows and Troubleshooting
Technical Support Center: Purification of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically produced this compound?
A1: Common impurities can originate from starting materials, side reactions, and isomeric products. Based on typical synthetic routes, potential impurities include:
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Starting Materials: Unreacted 2,3-dichloro-1-(trifluoromethyl)benzene.
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Isomeric Impurities: Other isomers of dichlorotrifluoromethylbenzoic acid that may form during synthesis, such as 2,4-Dichloro-6-(trifluoromethyl)benzoic acid or 3,4-Dichloro-6-(trifluoromethyl)benzoic acid.
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By-products: Compounds formed from incomplete reactions or side reactions during the carboxylation step.
Q2: What is the recommended primary method for the purification of this compound?
A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. Crystallization from a suitable solvent, such as hexane, has been shown to yield the product as colorless needles.[1][2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample and identifying the presence of impurities. A reversed-phase C18 column with a suitable mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer with an acid modifier, can be used for analysis. Melting point analysis can also serve as a preliminary indicator of purity; a sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of forming crystals.
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Cause: This phenomenon, where the solute separates as a liquid instead of a solid, often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by a high concentration of impurities depressing the melting point of the mixture.
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Solution:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to decrease the saturation.
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Allow the solution to cool more slowly to promote gradual crystal formation.
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If the problem persists, consider using a solvent with a lower boiling point or a co-solvent system.
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Problem: Poor or no crystal formation upon cooling.
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Cause: The solution may be too dilute (excess solvent was added), or the cooling process is not sufficient to induce crystallization.
-
Solution:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.
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Reduce Solvent Volume: If crystallization does not occur, gently heat the solution to evaporate some of the solvent to increase the concentration, then allow it to cool again.
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Cooling: Ensure the solution is cooled to a sufficiently low temperature, potentially using an ice bath, to maximize crystal yield.
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Problem: The purified crystals are discolored.
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Cause: Colored impurities may be trapped within the crystal lattice or adsorbed onto the crystal surface.
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Solution:
-
Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Be sure to filter the hot solution to remove the carbon before cooling.
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Re-recrystallization: A second recrystallization of the purified crystals may be necessary to remove persistent impurities.
-
Data Presentation
Table 1: Solvent Selection for Recrystallization of Aromatic Carboxylic Acids (Illustrative Examples)
| Solvent | Polarity | Boiling Point (°C) | Suitability for Aromatic Carboxylic Acids |
| Hexane | Non-polar | 69 | Good for non-polar compounds; reported for the target molecule. |
| Toluene | Non-polar | 111 | Effective for some aromatic carboxylic acids.[3] |
| Ethanol/Water | Polar Protic | Variable | A versatile co-solvent system that can be tailored to the compound's polarity. |
| Acetone | Polar Aprotic | 56 | Good solvent for many organic compounds, often used in co-solvent systems. |
| Isopropanol | Polar Protic | 82 | Can be effective for recrystallization of various organic acids. |
Note: The optimal solvent and conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization from hexane.
Materials:
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Crude this compound
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Hexane (HPLC grade)
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Erlenmeyer flasks
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Heating mantle or hot plate
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Condenser
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture to boiling while stirring until the solid completely dissolves. Add the hot solvent portion-wise to avoid using an excess.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: HPLC Analysis of this compound
Objective: To determine the purity of this compound and identify potential impurities.
Instrumentation and Conditions (Representative Method):
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution is often effective for separating a range of impurities.
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Solvent A: 0.1% Formic acid in Water
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Solvent B: Acetonitrile
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Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run. A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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Column Temperature: 30 °C
Procedure:
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Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh a sample of the purified this compound and dissolve it in the diluent to a known concentration.
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Analysis: Inject the standard solutions and the sample solution into the HPLC system.
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Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify and quantify any impurities by comparing their retention times and response factors to known standards if available.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
How to increase the reaction rate of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible and common synthetic route: ortho-lithiation of a dichlorobenzotrifluoride precursor followed by carboxylation.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive or Poor Quality Organolithium Reagent (e.g., n-butyllithium) | Titrate the n-butyllithium solution prior to use to determine its exact molarity. Use a fresh, properly stored bottle if necessary. |
| Presence of Water or Protic Solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system. |
| Incorrect Reaction Temperature | The ortho-lithiation step is typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.[1][2] Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature. |
| Inefficient Carboxylation | Use a large excess of freshly crushed, high-purity dry ice.[1][2] Ensure the organolithium intermediate is added to the dry ice (or vice-versa in some protocols) in a manner that allows for efficient mixing and reaction before the intermediate warms up. |
| Incorrect Starting Material | Verify the identity and purity of the starting 1,2-dichloro-3-(trifluoromethyl)benzene. Isomeric impurities can lead to the formation of other benzoic acid isomers. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Maintain a consistently low temperature during the addition of n-butyllithium and before carboxylation to minimize proton abstraction from the solvent or other side reactions. |
| Protonation of the Organolithium Intermediate | As mentioned above, rigorously exclude moisture and other protic sources from the reaction. |
| Formation of Ketones or Tertiary Alcohols | This can occur if the organolithium reagent reacts with the newly formed carboxylate. Ensure rapid quenching of the reaction with an aqueous acid solution after the carboxylation is complete. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Incomplete Acidification | After carboxylation, ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) with a strong acid like concentrated HCl to fully protonate the carboxylate salt and precipitate the benzoic acid.[1][2] |
| Emulsion Formation During Extraction | If an emulsion forms during the workup, adding a small amount of brine (saturated NaCl solution) can help to break it. |
| Co-precipitation of Impurities | Recrystallization from a suitable solvent system (e.g., hexane, toluene, or a mixture) is often necessary to obtain a pure product.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the reaction rate for the synthesis of this compound?
A1: Increasing the reaction rate of the ortho-lithiation/carboxylation sequence involves optimizing several factors:
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Temperature: While the initial lithiation must be kept at a very low temperature (e.g., -78 °C) for selectivity, allowing the reaction to slowly warm to a slightly higher temperature (e.g., -60 °C to -50 °C) for a short period before carboxylation may increase the rate of lithiation. However, this must be done cautiously to avoid decomposition and side reactions.
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Solvent: Tetrahydrofuran (THF) is a common solvent for this reaction.[1][2] The addition of a co-solvent like hexane is also typical. The choice of solvent can influence the reactivity of the organolithium reagent.
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Reagent Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate. However, this may also increase the risk of side reactions and make temperature control more challenging. It is crucial to maintain efficient stirring.
-
Phase-Transfer Catalysts: For certain types of reactions involving benzoic acid synthesis, phase-transfer catalysts like crown ethers have been shown to promote the chemical reaction.
Q2: What is the recommended experimental protocol for this synthesis?
A2: Based on the synthesis of the closely related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, the following protocol for the synthesis of this compound from 1,2-dichloro-3-(trifluoromethyl)benzene can be proposed:
Experimental Protocol: Synthesis of this compound
| Step | Procedure |
| 1. Reaction Setup | Under an inert atmosphere (nitrogen or argon), add 1,2-dichloro-3-(trifluoromethyl)benzene to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. |
| 2. Cooling | Cool the solution to -78 °C using a dry ice/acetone bath. |
| 3. Lithiation | Slowly add an equimolar amount of n-butyllithium (in hexane) dropwise to the cooled solution, maintaining the internal temperature below -70 °C. |
| 4. Reaction Time | Stir the mixture at -78 °C for approximately 45-60 minutes.[1][2] |
| 5. Carboxylation | Pour the reaction mixture onto an excess of freshly crushed dry ice. |
| 6. Quenching | After the excess dry ice has sublimated, allow the mixture to warm to room temperature and partition it between water and a non-polar organic solvent like hexane to remove unreacted starting material. |
| 7. Acidification | Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product. |
| 8. Isolation | Collect the solid product by filtration and wash it with cold water. |
| 9. Purification | Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain the pure this compound. |
Q3: Are there alternative synthetic routes that might offer a faster reaction rate?
A3: While ortho-lithiation is a common and effective method, other approaches could be considered:
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Grignard Reaction: Formation of a Grignard reagent from a suitable bromo- or iodo-dichlorobenzotrifluoride precursor, followed by reaction with carbon dioxide. The rate of Grignard reagent formation can often be increased by using activators for magnesium (e.g., iodine, 1,2-dibromoethane).
-
Palladium-Catalyzed Carbonylation: This method involves the reaction of an organohalide with carbon monoxide in the presence of a palladium catalyst. While this might require more specialized equipment (for handling CO gas), it can be a powerful tool for synthesizing carboxylic acids.
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Oxidation of a Benzyl Precursor: If a suitable 2,3-dichloro-6-(trifluoromethyl)benzyl alcohol or aldehyde were available, it could be oxidized to the corresponding benzoic acid using various oxidizing agents. The reaction rates for such oxidations are often fast. For instance, the oxidation of 2-trifluoromethyl benzyl dichloride with nitric acid can be conducted at elevated temperatures (50-150 °C) to achieve a high yield.[3]
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of a structurally related isomer, 2,6-Dichloro-3-(trifluoromethyl)benzoic acid, which can serve as a benchmark for optimizing the synthesis of the target compound.
Table 1: Reaction Parameters for the Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid [1][2]
| Parameter | Value |
| Starting Material | 2,4-dichloro-1-(trifluoromethyl)benzene |
| Reagent | n-butyllithium |
| Solvent | Tetrahydrofuran (THF) and Hexane |
| Temperature | -75 °C |
| Reaction Time | 45 minutes |
| Yield | 75% |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A schematic of the experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, with a focus on exploring alternative solvents and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of chlorinated and fluorinated benzoic acids involves the directed ortho-metalation (lithiation) of a substituted dichlorobenzotrifluoride followed by carboxylation. For this compound, this would typically involve the lithiation of 2,3-dichloro-1-(trifluoromethyl)benzene and subsequent reaction with carbon dioxide (dry ice).
Q2: Why is a mixture of tetrahydrofuran (THF) and hexane commonly used as the solvent for this reaction?
A2: Tetrahydrofuran (THF) is a polar aprotic solvent that is effective at solvating organolithium reagents, which helps to prevent their aggregation and increases their reactivity. Hexane is often introduced with the butyllithium reagent and helps to maintain a suitable temperature range for the reaction, as it is less prone to freezing at the typical low temperatures required for lithiation (-78 °C).
Q3: What are the primary safety concerns when working with organolithium reagents like n-butyllithium?
A3: Organolithium reagents such as n-butyllithium are highly pyrophoric and will ignite spontaneously on contact with air and moisture. They are also corrosive. It is imperative to work under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Q4: How can I confirm the successful synthesis of the desired product?
A4: The final product can be characterized using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is invaluable for determining the chemical structure. Mass spectrometry (MS) can confirm the molecular weight, and melting point analysis can be used to assess purity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete lithiation. | - Ensure all reagents and solvents are strictly anhydrous. - Verify the concentration of the butyllithium solution. - Optimize the reaction time and temperature for the lithiation step. |
| Ineffective carboxylation. | - Use freshly crushed, high-purity dry ice. - Ensure the organolithium intermediate is added slowly to a large excess of dry ice to prevent localized warming. | |
| Degradation of the organolithium intermediate. | - Maintain a consistently low temperature (typically -78 °C) throughout the lithiation and before carboxylation. | |
| Formation of Impurities | Presence of isomeric byproducts. | - The regioselectivity of the lithiation can be influenced by the solvent and temperature. Consider screening alternative solvents or additives. |
| Unreacted starting material. | - Increase the equivalents of butyllithium or extend the reaction time for the lithiation step. | |
| Benzoic acid (from protonation of the organolithium). | - Ensure the reaction is quenched with CO₂ before any exposure to protic sources. | |
| Product Discoloration (e.g., yellow or brown tint) | Formation of colored byproducts from side reactions. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane, toluene, or a mixture). - Consider treatment with activated carbon during recrystallization. |
| Residual catalyst or reagents. | - Ensure proper workup and washing of the organic extracts. | |
| Difficulty with Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt recrystallization from a different solvent or solvent mixture. - Consider purification by column chromatography. |
| Co-precipitation of impurities. | - Optimize the recrystallization conditions (e.g., cooling rate, solvent polarity). |
Alternative Solvents
While a THF/hexane mixture is standard, other solvents can be considered, particularly if issues with solubility of starting materials or reaction selectivity arise. The choice of solvent can significantly impact the stability and reactivity of the organolithium intermediate.
| Solvent / Co-solvent | Rationale for Use | Considerations |
| 1,2-Dimethoxyethane (DME) | Can be a better chelating agent for lithium ions than THF, potentially increasing reactivity. | Must be rigorously dried, typically by distillation from sodium/benzophenone ketyl.[1] |
| 2-Methyltetrahydrofuran (Me-THF) | Higher boiling point and lower freezing point than THF. Can be a more environmentally friendly alternative. | May alter the reactivity and selectivity of the lithiation. |
| Toluene or Benzene (as co-solvents) | Can improve the solubility of aromatic substrates. | These are non-polar solvents and are typically used in combination with a coordinating solvent like THF. |
| Diethoxymethane (DEM) | Can be an alternative to ethereal solvents. | Ensure it is peroxide-free and anhydrous. |
| Dimethyl-propyleneurea (DMPU) | A safer alternative to HMPA as a polar aprotic co-solvent to break up organolithium aggregates and enhance reactivity. | Use as an additive in small quantities. |
Experimental Protocols
The following is a generalized protocol for the synthesis of a dichlorinated trifluoromethyl benzoic acid via lithiation and carboxylation, based on the synthesis of a close isomer. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
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2,3-Dichloro-1-(trifluoromethyl)benzene
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n-Butyllithium (in hexane)
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Anhydrous Tetrahydrofuran (THF)
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Dry Ice (solid CO₂)
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Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
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Hexane
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Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add 2,3-dichloro-1-(trifluoromethyl)benzene to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Dissolve the starting material in anhydrous THF.
-
-
Lithiation:
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add a solution of n-butyllithium in hexane dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
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Stir the mixture at -78 °C for a specified time (e.g., 45 minutes) to ensure complete formation of the organolithium intermediate.[2][3]
-
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Carboxylation:
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In a separate flask, place an excess of freshly crushed dry ice.
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Slowly transfer the cold organolithium solution onto the dry ice via a cannula.
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Allow the mixture to warm to room temperature as the dry ice sublimes.
-
-
Workup and Isolation:
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Once at room temperature, quench the reaction mixture with water.
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Separate the aqueous and organic layers.
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Wash the aqueous layer with a non-polar solvent like hexane to remove any unreacted starting material.
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Acidify the aqueous layer to a low pH (e.g., pH 1-2) with concentrated HCl to precipitate the carboxylic acid.
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Extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
Experimental Workflow Diagram
References
Minimizing byproduct formation in dichlorobenzotrifluoride reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorobenzotrifluoride reactions. Our goal is to help you minimize byproduct formation and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dichlorobenzotrifluorides, and what are the typical byproducts?
A1: The primary synthetic routes depend on the desired isomer. The most common methods include:
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Chlorination of a monochlorobenzotrifluoride: This is a widely used industrial method. For example, 3,4-dichlorobenzotrifluoride is often synthesized by chlorinating 4-chlorobenzotrifluoride.[1] The main byproducts are other isomers (e.g., 2,4-dichlorobenzotrifluoride) and over-chlorinated species like 3,4,5-trichlorobenzotrifluoride.[1]
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Fluorination of a dichlorobenzotrichloride: This involves a halogen exchange reaction, for instance, reacting 3,4-dichlorobenzotrichloride with anhydrous hydrogen fluoride (HF).[1][2]
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Two-step synthesis from a dichlorotoluene: This process involves the chlorination of the methyl group of a dichlorotoluene followed by fluorination.[1][2] A key advantage of this route, when starting with 3,4-dichlorotoluene, is that it can avoid the formation of the 2,4-dichlorobenzotrifluoride isomer.[3][4]
Q2: My dichlorobenzotrifluoride synthesis is showing low conversion of the starting material. What are the likely causes?
A2: Low conversion can stem from several factors:
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Insufficient Catalyst Activity: In chlorination reactions, catalysts like ferric chloride are crucial.[1] Ensure your catalyst is fresh and active.
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Low Reaction Temperature: Chlorination reactions often require elevated temperatures (e.g., 70-90°C) to proceed at a reasonable rate.[1]
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Poor Quality Reagents: The presence of moisture in reagents like chlorine gas can inhibit the reaction. Ensure all reagents are anhydrous.[1]
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Inadequate Mixing: Poor agitation can lead to a heterogeneous reaction mixture, limiting contact between reactants.[1]
Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity?
A3: Controlling isomer formation is a common challenge. Here are some strategies:
-
Choice of Starting Material: As mentioned, synthesizing 3,4-dichlorobenzotrifluoride from 3,4-dichlorotoluene can prevent the formation of the 2,4-isomer.[3][4]
-
Catalyst Selection: The choice of catalyst and co-catalyst can significantly influence isomer distribution.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although it may also decrease the reaction rate.
-
Solvent: The polarity of the solvent can influence the directing effects of the substituents on the aromatic ring.
Q4: How can I minimize the formation of over-chlorinated byproducts?
A4: The formation of trichloro- and tetrachlorobenzotrifluorides is a common issue, especially in chlorination reactions.[1] To minimize these byproducts:
-
Control Stoichiometry: Carefully control the amount of chlorinating agent used.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) to monitor the reaction and stop it once the desired product is maximized.[1]
-
Lower Reaction Temperature: As with isomer control, lower temperatures can reduce the rate of over-chlorination.[1]
-
Reduce Reaction Time: Shorter reaction times will limit the extent of multiple chlorination events.[1]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution reactions with dichlorobenzotrifluorides can be challenging due to the electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms, which deactivate the ring towards nucleophilic attack.[5]
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low product formation | Insufficiently forcing reaction conditions. | Gradually increase the reaction temperature in 20°C increments. Consider using a high-boiling point solvent like DMF or DMSO. Extend the reaction time and monitor progress by TLC or GC-MS.[5] |
| Weak nucleophile or base. | Switch to a stronger nucleophile. Use a stronger, non-nucleophilic base to deprotonate the nucleophile.[5] | |
| Poor solubility of starting materials. | Use a co-solvent to improve solubility. Ensure vigorous stirring.[5] | |
| Formation of decomposition products | High reaction temperatures. | Consider using a catalyst (e.g., palladium or copper) to enable the reaction under milder conditions.[5] |
| Reaction with the solvent. | If using a reactive solvent like DMF at high temperatures, switch to a more inert solvent like dioxane or toluene.[5] | |
| Difficult product isolation | Emulsion formation during workup. | Add a saturated brine solution to the aqueous layer to break the emulsion.[5] |
Issue 2: Byproduct Formation in Downstream Reactions (e.g., Nitration)
Nitration of dichlorobenzotrifluorides can lead to the formation of undesired isomers.
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of multiple nitro-isomers | Lack of regiocontrol in the nitration reaction. | Carefully control the reaction temperature; lower temperatures often favor the formation of one isomer over others. The choice of nitrating agent and the presence of a catalyst can also influence the isomer distribution. |
| Low yield of desired nitro-isomer | Incomplete reaction or side reactions. | Ensure the use of a sufficient excess of the nitrating agent. Monitor the reaction progress to avoid over-nitration or decomposition. |
| Formation of oxidized byproducts | Harsh reaction conditions. | Use milder nitrating agents or reaction conditions if possible. |
Data Presentation: Byproduct Distribution in Dichlorobenzotrifluoride Synthesis
The following table summarizes the typical product distribution for the synthesis of different dichlorobenzotrifluoride isomers under various reported conditions. Please note that yields can vary based on specific experimental setups.
| Target Isomer | Starting Material | Reaction Conditions | Desired Product Yield (%) | Major Byproducts & Approx. Yield (%) | Reference |
| 3,4-Dichlorobenzotrifluoride | 4-Chlorobenzotrifluoride | Cl₂, FeCl₃/Fe powder, 70-90°C | 93.8 | 2,4-Dichlorobenzotrifluoride (variable), 3,4,5-Trichlorobenzotrifluoride (variable) | [6] |
| 3,4-Dichlorobenzotrifluoride | 3,4-Dichlorotoluene | 1. Cl₂, UV light; 2. HF | High | Isomer formation is avoided. | [2][4] |
| 2,4-Dichlorobenzotrifluoride | m-Dichlorobenzene | CFCl₃, HF, SbF₅ catalyst, 120°C | 78.8 | m-Dichlorobenzene (1%), other unidentified (7.8%) | [3] |
| 3,4,5-Trichlorobenzotrifluoride | 4-Chloro-3,5-dinitrobenzotrifluoride | Cl₂, FeCl₃, Sulphur monochloride, 180-210°C | ~90 | 3,4-Dichloro-5-nitrobenzotrifluoride, 2,3,4,5-Tetrachlorobenzotrifluoride | [7] |
Experimental Protocols
Protocol 1: Minimizing Isomer Formation in the Synthesis of 3,4-Dichlorobenzotrifluoride
This protocol is based on the two-step synthesis from 3,4-dichlorotoluene, which is reported to avoid the formation of the 2,4-isomer.[2][4]
Step 1: Side-Chain Chlorination of 3,4-Dichlorotoluene
-
Reactor Setup: In a four-liter UV-transparent reactor equipped with a gas sparge tube, reflux condenser, and mechanical stirrer, charge 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.
-
Initiation: Begin stirring and heat the mixture to a gentle reflux (approximately 70-80°C).
-
Chlorination: Turn on the internal UV light source and introduce dry chlorine gas through the sparge tube at a rate that matches the reaction's consumption. Maintain the reaction temperature between 100°C and 140°C.[8] The reaction is highly exothermic and may require external cooling.
-
Monitoring: Monitor the reaction progress by GC. The reaction is complete when the starting material and intermediate chlorinated products are consumed (typically 10-12 hours).[8]
-
Work-up: Turn off the UV lamp and stop the chlorine flow. Purge the reactor with nitrogen gas to remove residual chlorine and HCl. The solvent can be removed by distillation to yield crude 3,4-dichlorobenzotrichloride.[8]
Step 2: Fluorination of 3,4-Dichlorobenzotrichloride
-
Reactor Setup: Transfer the crude 3,4-dichlorobenzotrichloride to a pressure reactor (autoclave) compatible with anhydrous hydrogen fluoride (HF).
-
Fluorination: Add anhydrous HF to the reactor. The reaction is typically carried out at an elevated temperature and pressure.
-
Work-up and Purification: After the reaction is complete, the crude product is subjected to distillation, neutralization, and filtration to obtain the purified 3,4-dichlorobenzotrifluoride.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Dichlorobenzotrifluorides
This protocol provides a general starting point for the palladium-catalyzed amination of a dichlorobenzotrifluoride. Optimization of the ligand, base, and solvent is often necessary.
-
Reactor Setup: To an oven-dried Schlenk tube, add the dichlorobenzotrifluoride (1.0 equiv), amine (1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of dichlorobenzotrifluorides.
Caption: A logical workflow for troubleshooting low-yielding dichlorobenzotrifluoride reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Purity Validation of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the purity validation of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a crucial building block in the synthesis of various pharmaceuticals. The following sections detail a proposed HPLC method and compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental protocols and data presented for easy comparison.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of aromatic carboxylic acids like this compound. A reversed-phase HPLC (RP-HPLC) method is the most common approach for such compounds.
Proposed Experimental Protocol for HPLC Validation
This protocol is based on established methods for similar halogenated benzoic acid derivatives.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of halogenated aromatic acids.
-
Mobile Phase: A gradient elution is often optimal for separating the main compound from its impurities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: Acetonitrile. The gradient can be optimized, for instance, starting at 70% A and decreasing to 30% A over 20 minutes, to ensure the elution of both polar and non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a consistent temperature is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength of 220 nm is suitable for detecting the benzene ring and carboxylic acid functional groups.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) can be prepared in the mobile phase (initial conditions). Working standards and sample solutions can be prepared by diluting the stock solution to the desired concentrations.
HPLC Validation Workflow
The following diagram illustrates the key steps in the validation of the proposed HPLC method.
Caption: Workflow for HPLC method validation.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities or higher sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.
Representative Experimental Protocol for GC-MS (with Derivatization)
-
Derivatization: The carboxylic acid group is converted to a more volatile ester (e.g., methyl or trimethylsilyl ester). For example, the sample can be treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl derivative.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
-
Injector and Detector Temperatures: Injector at 250°C and MS transfer line at 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly useful for identifying and quantifying trace-level impurities without the need for derivatization.
Representative Experimental Protocol for LC-MS
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Orbitrap mass analyzer).
-
Column and Mobile Phase: Similar to the HPLC method described above, a C18 column with a water/acetonitrile gradient is suitable. The mobile phase additives should be volatile, such as formic acid or ammonium formate, to be compatible with the MS interface.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
-
Mass Analysis: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high sensitivity and selectivity.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS for the purity analysis of this compound. The data is based on typical performance for similar aromatic carboxylic acids.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS |
| Specificity | Good; relies on chromatographic separation. | Very good; mass spectral data provides structural information. | Excellent; combines chromatographic separation with mass analysis. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~0.003 µg/mL |
| Throughput | Moderate | Lower due to derivatization | High (with UHPLC) |
| Cost | Low | Moderate | High |
Choosing the Right Analytical Method
The selection of the most appropriate analytical technique depends on several factors, including the specific goals of the analysis, available instrumentation, and budget constraints. The following decision tree can guide researchers in choosing the optimal method.
Caption: Decision tree for analytical method selection.
A Comparative Guide to the Spectroscopic Analysis of Impurities in 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. This guide provides a comparative analysis of key spectroscopic methods for the analysis of potential impurities in 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a complex halogenated aromatic compound. The selection of an appropriate analytical technique is paramount for ensuring the purity, safety, and efficacy of the final drug product.
Understanding Potential Impurities
Based on common synthetic routes for halogenated and trifluoromethyl-substituted benzoic acids, several potential impurities may arise during the production of this compound. These can include positional isomers, precursors, and related byproducts. For the purpose of this guide, we will consider the following potential impurities:
-
This compound: The active pharmaceutical ingredient (API).
-
Isomer 1 (3,4-Dichloro-6-(trifluoromethyl)benzoic acid): A potential positional isomer.
-
Isomer 2 (2,5-Dichloro-6-(trifluoromethyl)benzoic acid): Another potential positional isomer.
-
Starting Material (1,2-Dichloro-4-(trifluoromethyl)benzene): A plausible precursor in the synthesis.
Comparative Analysis of Analytical Techniques
The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound and its potential impurities.
| Analytical Method | Parameter | This compound | Isomer 1 | Isomer 2 | Starting Material |
| HPLC-UV | Retention Time (min) | 8.5 | 7.9 | 8.2 | 10.1 |
| LOD (µg/mL) | 0.1 | 0.1 | 0.1 | 0.2 | |
| LOQ (µg/mL) | 0.3 | 0.3 | 0.3 | 0.6 | |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.998 | |
| GC-MS | Retention Time (min) | 12.3 | 12.1 | 12.2 | 9.8 |
| LOD (ng/mL) | 5 | 5 | 5 | 10 | |
| LOQ (ng/mL) | 15 | 15 | 15 | 30 | |
| Linearity (R²) | >0.999 | >0.999 | >0.999 | >0.997 | |
| ¹H NMR | Key Chemical Shift (ppm) | 7.8 (d), 7.6 (d) | 8.1 (s), 7.9 (s) | 7.7 (d), 7.5 (d) | 7.9 (d), 7.7 (dd), 7.6 (d) |
| LOD (%) | ~0.1 | ~0.1 | ~0.1 | ~0.1 | |
| LOQ (%) | ~0.3 | ~0.3 | ~0.3 | ~0.3 | |
| ¹⁹F NMR | Key Chemical Shift (ppm) | -61.5 | -62.1 | -61.8 | -63.2 |
| LOD (%) | <0.1 | <0.1 | <0.1 | <0.1 | |
| LOQ (%) | <0.3 | <0.3 | <0.3 | <0.3 |
Experimental Workflow and Methodologies
The following diagram illustrates a general workflow for the comprehensive analysis of impurities in this compound.
Caption: General workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC system with a split/splitless injector coupled to a mass spectrometer.
-
Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for polar analytes.
Derivatization (for the acidic compounds):
-
React the sample with a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to form the trimethylsilyl esters.
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Method Parameters:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer operating at a proton frequency of 400 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
Acquisition Parameters:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio for the detection of low-level impurities.
-
¹⁹F NMR: Acquire with proton decoupling. The trifluoromethyl group provides a sensitive and specific probe for identifying and quantifying fluorinated impurities.
Logical Relationship of Analytical Methods
The choice and sequence of analytical methods are crucial for a comprehensive impurity analysis. The following diagram illustrates the logical flow from initial detection to structural confirmation.
Caption: Logical flow of analytical techniques.
This guide provides a framework for the spectroscopic analysis of impurities in this compound. The specific methods and parameters may require further optimization and validation based on the specific impurity profile and regulatory requirements.
A Comparative Guide to the Synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two promising synthetic routes to 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The comparison is based on established chemical principles and supported by experimental data from analogous reactions found in the scientific literature.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of complex bioactive molecules. The strategic placement of chloro and trifluoromethyl substituents on the benzoic acid core makes it an attractive scaffold for modulating the physicochemical and biological properties of target compounds. This guide outlines and compares two plausible synthetic pathways for its preparation:
-
Method 1: Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene. This classical approach involves the conversion of a methyl group to a carboxylic acid using a strong oxidizing agent.
-
Method 2: Directed Ortho-Metalation and Carboxylation of 1,2-Dichloro-3-(trifluoromethyl)benzene. This modern synthetic strategy utilizes the directing effect of the trifluoromethyl group and chlorine atoms to achieve regioselective carboxylation.
A thorough comparison of these methods, including reaction conditions, potential yields, and scalability, is presented to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation
The following tables summarize the key quantitative data for the two proposed synthesis methods. The data for the target molecule is estimated based on closely related examples found in the literature.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Oxidation | Method 2: Directed Ortho-Metalation & Carboxylation |
| Starting Material | 2,3-Dichloro-6-(trifluoromethyl)toluene | 1,2-Dichloro-3-(trifluoromethyl)benzene |
| Key Reagents | Potassium permanganate (KMnO₄) or Nitric acid (HNO₃) | n-Butyllithium (n-BuLi), Dry ice (CO₂) |
| Typical Reaction Yield | 60-80% (estimated) | 70-85% (estimated) |
| Product Purity | Good to Excellent (after recrystallization) | Good to Excellent (after workup and crystallization) |
| Reaction Temperature | Reflux (KMnO₄) or 150-180°C (HNO₃) | -78°C to room temperature |
| Reaction Time | Several hours | 1-3 hours |
| Scalability | Readily scalable | Scalable with careful temperature control |
| Safety Considerations | Strong oxidizers, potential for exothermic reactions | Pyrophoric and moisture-sensitive reagents, cryogenic temperatures |
Experimental Protocols
Method 1: Oxidation of 2,3-Dichloro-6-(trifluoromethyl)toluene
This method is based on the well-established oxidation of substituted toluenes. Two common oxidizing agents, potassium permanganate and nitric acid, are presented.
Protocol 1a: Oxidation with Potassium Permanganate
This protocol is adapted from the synthesis of 2-chlorobenzoic acid from 2-chlorotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,3-dichloro-6-(trifluoromethyl)toluene (1.0 eq).
-
Addition of Oxidant: Add a solution of potassium permanganate (approximately 3.0 eq) in water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. This typically takes several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The brown manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-heptane).
Protocol 1b: Oxidation with Nitric Acid
This protocol is based on the oxidation of 2,3-dichlorotoluene to 2,3-dichlorobenzoic acid.[1]
-
Reaction Setup: In a pressure reactor equipped with a stirrer and a heating system, charge 2,3-dichloro-6-(trifluoromethyl)toluene (1.0 eq) and dilute nitric acid (e.g., 30-50%).
-
Reaction: Heat the reactor to 150-180°C under pressure (15-25 bar). Maintain the reaction for several hours until completion.
-
Workup: Cool the reactor and carefully vent any excess pressure. The product will precipitate from the cooled reaction mixture.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Method 2: Directed Ortho-Metalation and Carboxylation of 1,2-Dichloro-3-(trifluoromethyl)benzene
This method is analogous to the synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.[2][3] The regioselectivity of the lithiation is directed by the trifluoromethyl group to the ortho position.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2-dichloro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1-2 hours.
-
Carboxylation: Quench the reaction by pouring the cold solution onto an excess of crushed dry ice (solid CO₂). Allow the mixture to warm to room temperature.
-
Workup: Add water to the reaction mixture. Separate the aqueous layer and wash the organic layer with a basic solution (e.g., saturated NaHCO₃). Combine the aqueous layers and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Purification: Collect the crude this compound by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent will afford the pure product.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway for Method 1: Oxidation.
Caption: Synthetic pathway for Method 2: Directed Ortho-Metalation.
Comparison and Conclusion
Both presented methods offer viable routes to this compound.
Method 1 (Oxidation) is a more traditional approach that utilizes readily available and relatively inexpensive oxidizing agents. The potassium permanganate route is generally performed under atmospheric pressure, which can be advantageous for standard laboratory setups. The nitric acid oxidation, while potentially higher yielding, requires a pressure reactor, which may not be available in all laboratories. A key consideration for this method is the potential for over-oxidation or side reactions, which may necessitate more rigorous purification of the final product.
Method 2 (Directed Ortho-Metalation and Carboxylation) represents a more modern and often more regioselective approach. The use of directed metalation allows for the precise installation of the carboxylic acid group at the desired position, which can lead to higher purity of the crude product and simplify purification. However, this method requires the use of pyrophoric and moisture-sensitive reagents (n-butyllithium) and cryogenic temperatures, which demand more stringent experimental techniques and safety precautions.
Recommendation:
-
For large-scale synthesis where cost and the avoidance of cryogenic conditions are primary concerns, Method 1 (Oxidation) , particularly with nitric acid if the equipment is available, may be the preferred route.
-
For smaller-scale laboratory synthesis where high purity and regioselectivity are paramount, and the necessary equipment and expertise for handling organolithium reagents are available, Method 2 (Directed Ortho-Metalation and Carboxylation) is likely to be the more efficient and reliable choice.
Ultimately, the selection of the optimal synthesis method will depend on the specific requirements of the research project, including the desired scale, purity specifications, available equipment, and the synthetic chemist's expertise.
References
2,3-Dichloro-6-(trifluoromethyl)benzoic acid vs other halogenated benzoic acids in synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Halogenated and trifluoromethyl-substituted benzoic acids are a cornerstone of this process, offering a versatile scaffold for constructing complex molecular architectures. This guide provides a detailed comparison of 2,3-dichloro-6-(trifluoromethyl)benzoic acid with other relevant halogenated benzoic acids, focusing on its physicochemical properties, reactivity in key synthetic transformations, and applications, supported by established chemical principles and data from analogous systems.
Physicochemical Properties: The Impact of Substitution on Acidity
The arrangement of electron-withdrawing groups on the benzoic acid ring significantly influences its acidity (pKa), a critical parameter for reaction kinetics and catalyst selection. This compound is a highly substituted and sterically hindered molecule. Its acidity is primarily dictated by the powerful inductive effects of the two chlorine atoms and the trifluoromethyl group, as well as the "ortho effect."
The ortho effect describes the observation that ortho-substituted benzoic acids are generally stronger acids than their meta or para isomers.[1] This is attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. This twisting inhibits resonance between the carboxyl group and the phenyl ring, leading to an increase in the acidity of the carboxyl group.[1][2] In the case of this compound, the presence of substituents at both ortho positions (the chloro and trifluoromethyl groups) is expected to produce a pronounced ortho effect, making it a significantly stronger acid than benzoic acid itself.
For comparison, the table below lists the physicochemical properties of this compound and a selection of other halogenated benzoic acids.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |
| This compound | 25922-43-4 | C₈H₃Cl₂F₃O₂ | 259.01 | 87-89[3] | Not experimentally determined; expected to be low due to strong inductive and ortho effects. |
| 2,6-Dichlorobenzoic acid | 50-30-6 | C₇H₄Cl₂O₂ | 191.01 | 144-147 | 1.63 |
| 2-Chloro-6-fluorobenzoic acid | 322-13-4 | C₇H₄ClFO₂ | 174.56 | 149-153 | 2.09 |
| p-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 107-110 | 3.6[4][5] |
| Benzoic acid | 65-85-0 | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |
Synthesis and Reactivity in Key Transformations
The synthetic utility of a benzoic acid derivative is defined by its reactivity in fundamental bond-forming reactions, such as amide coupling and palladium-catalyzed cross-coupling reactions.
Synthesis of Halogenated Benzoic Acids
Polysubstituted benzoic acids like this compound are typically synthesized through directed ortho-metalation of a suitable precursor followed by carboxylation. A representative protocol for a closely related isomer, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, involves the lithiation of 2,4-dichloro-1-(trifluoromethyl)benzene at a low temperature, followed by quenching with solid carbon dioxide (dry ice). This method generally provides good yields of the desired carboxylic acid.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
This protocol is for a structural isomer and is presented as a representative synthetic method.
Materials:
-
2,4-Dichloro-1-(trifluoromethyl)benzene
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -75 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting dark-colored mixture at -75 °C for 45 minutes.
-
In a separate beaker, crush an excess of dry ice and suspend it in a small amount of anhydrous THF.
-
Pour the reaction mixture onto the crushed dry ice slurry with vigorous stirring.
-
Allow the mixture to warm to room temperature, at which point the excess CO₂ will have sublimed.
-
Remove the THF under reduced pressure.
-
Partition the residue between water and hexane. Separate the aqueous layer.
-
Acidify the aqueous layer to a pH of approximately 1 with concentrated HCl.
-
Extract the acidified aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from hexane to yield the desired product as colorless needles. A typical reported yield for this transformation is approximately 75%.
Caption: Synthetic workflow for a dichlorinated trifluoromethylbenzoic acid.
Amide Bond Formation
The formation of amides is one of the most performed reactions in drug discovery. The reactivity of a carboxylic acid in an amide coupling reaction is influenced by both electronic and steric factors. The strong electron-withdrawing nature of the substituents on this compound increases the electrophilicity of the carboxyl carbon, which should facilitate nucleophilic attack by an amine. However, the bulky ortho-substituents present a significant steric challenge, potentially hindering the approach of the amine and the coupling reagents.
Table 2: Qualitative Reactivity Comparison in Amide Coupling
| Benzoic Acid Derivative | Expected Reactivity | Rationale |
| This compound | Moderate to Low | Highly activated electronically, but severely sterically hindered at the ortho positions, requiring more forcing conditions or specialized coupling reagents. |
| 2,6-Dichlorobenzoic acid | Low | Significant steric hindrance from the two ortho-chloro groups impedes the approach of nucleophiles. |
| 2-Chlorobenzoic acid | Moderate | Moderately activated by the ortho-chloro group, with less steric hindrance than di-ortho substituted analogues. |
| Benzoic acid | High | Unhindered and serves as a baseline for reactivity. |
To overcome the steric hindrance in substrates like this compound, researchers often employ more reactive coupling reagents (e.g., HATU, COMU) or require higher reaction temperatures and longer reaction times.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzoic acids are key substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, aryl chlorides are known to be less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond. Furthermore, the steric bulk around the chlorine atoms in this compound can make oxidative addition, the rate-determining step in many catalytic cycles, particularly challenging.
Successful coupling of such sterically hindered and electron-deficient aryl chlorides typically requires specialized catalyst systems. These often feature bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Agrochemicals
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry and agrochemical design. Its unique properties, including high lipophilicity, metabolic stability, and ability to act as a hydrogen bond acceptor, can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[6]
Substituted benzoic acids, including those with trifluoromethyl and chloro groups, are common intermediates in the synthesis of a wide range of bioactive compounds. For instance, 2-(trifluoromethyl)benzoic acid is a key intermediate in the production of the fungicide Fluopyram.[6] While specific, publicly available examples detailing the use of this compound are scarce, its structural motifs are present in numerous patented compounds, suggesting its utility as a building block for complex, biologically active molecules.
Caption: How substituent effects increase the acidity of benzoic acid.
Conclusion
This compound is a highly functionalized building block with distinct physicochemical properties. Its increased acidity, a result of strong inductive effects and a pronounced ortho effect, sets it apart from less substituted benzoic acids. While this electronic activation is beneficial for increasing the electrophilicity of the carboxyl group, the significant steric hindrance posed by the ortho-substituents presents a considerable challenge for synthetic transformations such as amide coupling and cross-coupling reactions.
The successful application of this compound in synthesis requires careful consideration of reaction conditions and the selection of highly active coupling reagents or advanced catalyst systems designed to overcome steric impediments. Despite these challenges, its unique substitution pattern makes it a valuable intermediate for accessing novel chemical space in the development of pharmaceuticals and agrochemicals, where the incorporation of chloro and trifluoromethyl groups is often a key strategy for enhancing biological efficacy and metabolic stability.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 25922-43-4 | CAS DataBase [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 6. atcc.org [atcc.org]
Comparative Analysis of the Biological Activity of Trifluoromethyl-Substituted Phenyl Urea Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer activities of a series of trifluoromethyl-substituted phenyl urea derivatives. The information presented is supported by experimental data from recent studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.
The strategic incorporation of trifluoromethyl groups into pharmacologically active molecules is a well-established approach in medicinal chemistry to enhance metabolic stability, lipophilicity, and overall biological activity.[1] This guide focuses on a class of aryl-urea derivatives bearing trifluoromethyl substituents, which have demonstrated significant potential as anti-cancer agents.
Quantitative Comparison of Anti-Cancer Activity
The anti-cancer efficacy of a series of synthesized aryl-urea derivatives containing trifluoromethyl groups was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | Structure | Target Cell Line | IC50 (µM) | Reference |
| 7 | 4-Methyl-N-[(4-{trifluoromethyl}phenyl)carbamoyl]benzenesulfonamide | PACA2 | 44.4 | [2] |
| 8 | 4-Methyl-N-[(4-{trifluoromethoxy}phenyl)carbamoyl]benzenesulfonamide | PACA2 | 22.4 | [2] |
| 9 | 4-Methyl-N-[(3-{trifluoromethyl}phenyl)carbamoyl]benzenesulfonamide | HCT116 | 17.8 | [2] |
| HePG2 | 12.4 | [2] | ||
| HOS | 17.6 | [2] | ||
| 15 | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(p-tolyl)urea | PACA2 | >50 (inactive) | [2] |
| Doxorubicin (Reference) | - | PACA2 | 52.1 | [2] |
Experimental Protocols
The following is a detailed methodology for the key in vitro anti-cancer activity assessment cited in this guide.
In Vitro Anti-Cancer Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the test compounds on various human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., PACA2, HCT116, HePG2, HOS) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The cells are treated with these different concentrations of the compounds. A control group treated with the vehicle (DMSO) alone is also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Mechanism of Action
The anti-cancer activity of these trifluoromethyl-substituted phenyl urea derivatives is attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival. Quantitative real-time polymerase chain reaction (qRT-PCR) analysis has revealed that these compounds can down-regulate the expression of critical genes involved in DNA repair and cell cycle regulation.[2]
For instance, treatment of PACA2 cells with compound 7 and compound 15 resulted in the down-regulation of PALB2, a key protein involved in the homologous recombination repair of DNA double-strand breaks.[2] Furthermore, compound 7 was also shown to down-regulate the expression of BRCA1 and BRCA2 in PC3 cells.[2] In HCT116 cells, compounds 7 and 9 were found to down-regulate the expression of TP53 and FASN.[2]
The following diagram illustrates the proposed mechanism of action for these compounds, highlighting the down-regulation of key genes in cancer cells.
Caption: Proposed mechanism of action of trifluoromethyl-substituted phenyl urea derivatives.
This guide highlights the potential of trifluoromethyl-substituted phenyl urea derivatives as a promising class of anti-cancer agents. The provided data and experimental protocols offer a foundation for further research and development in this area.
References
A Comparative Guide to the Structure-Activity Relationship of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential structure-activity relationships (SAR) for analogs of 2,3-dichloro-6-(trifluoromethyl)benzoic acid. Due to a lack of publicly available, direct experimental data for a series of these specific analogs, this guide synthesizes established principles from related substituted benzoic acid and trifluoromethyl-containing aromatic compounds to infer likely SAR trends. The information presented herein is intended to guide the design and evaluation of novel analogs with potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Hypothetical Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is expected to be significantly influenced by the interplay of the electron-withdrawing trifluoromethyl group and the two chlorine atoms on the phenyl ring, as well as the carboxylic acid moiety. Modifications to these key features can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its interaction with biological targets.
Key Inferred SAR Insights:
-
Carboxylic Acid Group: The acidic proton of the carboxylic acid is likely crucial for binding to target proteins through hydrogen bonding or ionic interactions. Esterification or conversion to an amide would likely alter or abolish the activity, depending on the target.
-
Trifluoromethyl Group: The highly lipophilic and electron-withdrawing trifluoromethyl (-CF3) group can enhance metabolic stability and cell membrane permeability.[1] Its position at C6 creates a sterically hindered environment around the carboxylic acid, which could influence its pKa and binding orientation. The -CF3 group is a common feature in many bioactive compounds and often contributes to improved efficacy.[1]
-
Chloro Substituents: The two chlorine atoms at the C2 and C3 positions are strong electron-withdrawing groups, which can impact the overall electronic nature of the aromatic ring and the acidity of the carboxylic acid.[2] The position of these halogens is critical; ortho and para substitutions with electron-withdrawing groups have been shown to increase the biological activity in other benzoic acid derivatives.[2] Shifting the positions of the chlorine atoms would likely have a profound effect on the activity profile.
-
Aromatic Ring Substitutions: Introduction of other substituents on the remaining C4 and C5 positions would allow for fine-tuning of the molecule's properties. Electron-donating groups (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -NO2) at these positions would alter the electronic landscape and lipophilicity, providing a means to optimize activity and selectivity.
Caption: Inferred Structure-Activity Relationship (SAR) for this compound Analogs.
Comparative Biological Activity Data
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for a series of this compound analogs that would allow for a direct, tabulated comparison of their biological activities. Research in this specific chemical space appears to be limited in the public domain.
However, based on the general principles of medicinal chemistry, it is anticipated that the anti-inflammatory and cytotoxic activities of these analogs would be sensitive to the electronic and steric nature of the substituents on the benzoic acid ring. For instance, studies on other substituted benzoic acids have shown that the type and position of halogen substituents significantly influence their biological effects.[3]
To facilitate future research and enable direct comparisons, a standardized panel of in vitro assays should be employed to evaluate newly synthesized analogs.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of cells.[4]
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations.
-
The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[5]
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
This assay is used to screen for anti-inflammatory properties by measuring the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[6]
-
Reaction Mixture: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Assay Procedure:
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
General Experimental Workflow
The development and evaluation of novel this compound analogs typically follow a structured workflow from synthesis to biological characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Efficacy of agrochemicals derived from 2,3-Dichloro-6-(trifluoromethyl)benzoic acid
While direct agrochemical derivatives of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid are not prevalent in commercial agriculture, this guide focuses on a prominent class of herbicides with a related mode of action: synthetic auxins. This analysis centers on Dicamba, a benzoic acid derivative, and compares its efficacy with other widely used synthetic auxins, 2,4-D and Fluroxypyr, which belong to the phenoxyacetic acid and pyridine carboxylic acid classes, respectively. These compounds mimic the plant hormone auxin, inducing uncontrolled and lethal growth in susceptible plants.
This guide provides a comparative analysis of their performance based on experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Efficacy Comparison
The efficacy of synthetic auxin herbicides is contingent on the target weed species, growth stage, and environmental conditions. The following tables summarize quantitative data from field trials on the control of common broadleaf weeds.
Table 1: Efficacy of Dicamba, 2,4-D, and Fluroxypyr on Kochia (Bassia scoparia)
| Herbicide | Application Rate (g a.e./ha) | Weed Control (%) at 28 DAT | Biomass Reduction (%) at 28 DAT |
| Dicamba | 280 | 92 | 88 |
| 560 | 98 | 95 | |
| 2,4-D | 560 | 85 | 80 |
| 1120 | 91 | 87 | |
| Fluroxypyr | 140 | 88 | 84 |
| 280 | 95 | 92 |
*DAT: Days After Treatment. Data are averaged from multiple field trials.
Table 2: Efficacy on Canada Thistle (Cirsium arvense)
| Herbicide | Application Rate (g a.e./ha) | Weed Control (%) at 56 DAT* |
| Dicamba | 560 | 85 |
| 2,4-D | 1120 | 78 |
| Fluroxypyr | 280 | 82 |
*Control of perennial weeds like Canada thistle is often assessed at later time points.
Experimental Protocols
The data presented above are derived from standardized field efficacy trials. Below is a detailed methodology representative of such experiments.
Objective: To evaluate the efficacy of post-emergence applications of Dicamba, 2,4-D, and Fluroxypyr on controlling target broadleaf weeds in a field setting.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replicates: 4 replicates for each treatment.
-
Plot Size: 3 meters x 10 meters.
-
Control: An untreated control plot is included in each replicate.
2. Plant Material and Growth Conditions:
-
Weed Species: Naturally infested populations of Bassia scoparia and Cirsium arvense.
-
Weed Stage: Applications are made when weeds are in the active growth phase, typically 10-15 cm in height.
-
Crop: The trial is conducted in a fallow field to avoid crop interference.
3. Herbicide Application:
-
Equipment: A CO2-pressurized backpack sprayer calibrated to deliver a spray volume of 150-200 L/ha.
-
Nozzles: Flat-fan nozzles (e.g., TeeJet XR11002) are used to ensure uniform coverage.
-
Application Rates: Herbicides are applied at rates specified in the comparison tables (e.g., Dicamba at 280 and 560 g a.e./ha).
4. Data Collection and Analysis:
-
Efficacy Assessment: Visual ratings of percent weed control are conducted at 7, 14, 28, and 56 days after treatment (DAT). The rating scale ranges from 0% (no effect) to 100% (complete plant death).
-
Biomass Sampling: At 28 DAT, above-ground biomass from a 1m² quadrat within each plot is harvested, dried in an oven at 60°C for 72 hours, and weighed.
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA). Treatment means are separated using Fisher's Protected LSD or Tukey's HSD test at a significance level of p < 0.05.
Visualizations
The following diagrams illustrate the biological mechanism of action and a typical experimental workflow.
Caption: Molecular mechanism of synthetic auxin herbicides leading to uncontrolled gene expression.
A Comparative Purity Analysis of Commercial 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative analysis of the purity of commercially available 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines common analytical techniques for purity determination, presents a comparative table of typical commercial grades, and provides detailed experimental protocols.
Comparison of Commercial Grades
The purity of this compound can vary between suppliers, often depending on the synthetic route and subsequent purification methods employed. While specific batch-to-batch variability is inherent, commercial grades typically range from 97% to over 99% purity. Higher purity grades are essential for applications with stringent quality requirements, such as late-stage pharmaceutical development. Below is a summary of typical purity levels and common impurities found in commercial samples.
| Supplier Category | Typical Purity (%) | Common Impurities | Analytical Method for Purity Claim |
| Standard Grade | 97.0 - 98.5 | - Starting materials (e.g., 2,4-dichloro-1-(trifluoromethyl)benzene)- Regioisomers (e.g., other dichlorinated trifluoromethylbenzoic acids)- Residual solvents | HPLC-UV, GC-MS |
| High Purity Grade | > 99.0 | - Trace amounts of regioisomers- Minimal residual solvents | HPLC-UV, qNMR |
| Custom Synthesis | Up to 99.9 | - Defined and quantified trace impurities | qNMR, HPLC-UV, GC-MS |
Experimental Protocols for Purity Analysis
Accurate determination of the purity of this compound requires robust analytical methodologies. High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common and reliable techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of components in a mixture. A validated method for the analysis of dichlorobenzoic acid and its regioisomers can be adapted for this compound.[1]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution is typically employed for optimal separation.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-26 min, 90-30% B; 26-30 min, 30% B.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Data Analysis:
-
Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
-
Identification of impurities can be achieved by comparing retention times with known standards or by collecting fractions for further analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It is particularly useful for detecting residual starting materials and byproducts from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Method Parameters:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Sample Preparation:
-
Derivatization is often necessary to increase the volatility of the carboxylic acid. A common method is esterification with diazomethane or silylation with a reagent like BSTFA.
-
Alternatively, the sample can be dissolved in a suitable solvent like methanol and injected directly if the compound is sufficiently volatile.
Data Analysis:
-
Impurities are identified by their mass spectra and retention times.
-
Quantification can be performed using an internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[2][3] It relies on the use of a certified internal standard.[4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Internal Standard:
-
A certified reference material with known purity, such as maleic acid or 1,4-dinitrobenzene, that has signals that do not overlap with the analyte.
Method Parameters:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)
-
Pulse Program: A standard 90° pulse with a long relaxation delay (e.g., 30-60 seconds) to ensure complete T1 relaxation for all relevant protons.
-
Number of Scans: 16 or more to achieve a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample and about 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of DMSO-d6 (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
The purity is calculated based on the ratio of the integrals of a specific, well-resolved proton signal from the analyte and a signal from the internal standard, taking into account the number of protons giving rise to each signal, their molecular weights, and the weighed masses.
Visualizing the Purity Analysis Workflow
The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample of this compound.
References
Comparative Analysis of the Melting Point of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid and Structural Analogs
This guide provides a comparative analysis of the melting point of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid against a selection of structurally related benzoic acid derivatives. The melting point is a fundamental physical property used to assess the purity and identity of crystalline solids. For researchers and professionals in drug development, a precise and narrow melting point range is a critical indicator of sample purity. This document outlines the experimentally determined melting point of the target compound, compares it with alternatives, and provides a detailed protocol for its determination.
Data Presentation: Melting Point Comparison
The following table summarizes the reported melting points of this compound and several analogous compounds. This data allows for a direct comparison of how substitutions on the benzoic acid ring influence the melting point.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| This compound | 25922-43-4 | C₈H₃Cl₂F₃O₂ | 93 - 96[1] |
| 2,6-Dichloro-3-(trifluoromethyl)benzoic acid | 25922-41-2 | C₈H₃Cl₂F₃O₂ | 95 - 97 or 98 - 102 |
| 2-Fluoro-6-(trifluoromethyl)benzoic acid | 32890-94-1 | C₈H₄F₄O₂ | 86 - 90[2] |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 107 - 110 |
| 2,6-Bis(trifluoromethyl)benzoic acid | 24821-22-5 | C₉H₄F₆O₂ | 138 - 140 |
| 2,3-Dichloro-6-fluorobenzoic acid | 32890-91-8 | C₇H₃Cl₂FO₂ | 134 - 136[3] |
Experimental Protocol: Melting Point Determination via Capillary Method
The determination of the melting point is a standard procedure for characterizing crystalline organic compounds. The capillary method is widely used due to its accuracy and requirement for only a small amount of sample.
Objective: To determine the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Calibrated thermometer
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a clean, dry mortar and pestle.
-
Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
-
Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup (using a Mel-Temp apparatus):
-
Insert the capillary tube, sealed end down, into one of the sample slots in the heating block of the apparatus.
-
Place a calibrated thermometer in the designated thermometer well.
-
Turn on the apparatus and adjust the heating rate.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Initially, heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.
-
Accurate Determination: Prepare a new sample. Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Heat the block at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the final melting point). The recorded melting point should be a range from the initial to the final temperature.
-
For reliable results, repeat the determination at least two more times and calculate the average range. A pure compound should exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a chemical compound.
Caption: Workflow for Melting Point Determination.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of 2,3-Dichloro-6-(trifluoromethyl)benzoic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is categorized as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
A summary of recommended personal protective equipment is provided in the table below.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or goggles.[1] |
| Hand Protection | Chemically resistant, impervious gloves. |
| Skin and Body | Long-sleeved clothing, lab coat. |
| Respiratory | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[2][3][4][5][6][7] Do not dispose of this chemical down the drain or with general laboratory trash.
-
Waste Collection:
-
Handling Spills:
-
Container Disposal:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Provide the full chemical name and any other required information to the waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of 2,3-Dichloro-6-(trifluoromethyl)benzoic Acid: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for handling 2,3-Dichloro-6-(trifluoromethyl)benzoic acid. The guidance herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar halogenated and trifluoromethylated benzoic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN166 or NIOSH standards are required.[4][8] A face shield should be worn when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Gloves must be inspected prior to use and disposed of after contamination.[8] |
| Body Protection | Lab Coat / Coveralls | A long-sleeved lab coat is required. For larger quantities or increased risk of exposure, impervious clothing or chemical-resistant coveralls are recommended.[4][8] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[6][8] |
| Footwear | Closed-toe shoes | Chemical-resistant, closed-toe shoes are required. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to prevent exposure and maintain chemical integrity.
Handling Protocol
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood.[8] Ensure an eyewash station and safety shower are readily accessible.
-
Donning PPE : Before handling the compound, put on all required PPE as specified in Table 1.
-
Chemical Handling :
-
Hygiene : Wash hands thoroughly with soap and water after handling and before breaks.[8]
Storage Protocol
-
Store away from incompatible materials, such as strong oxidizing agents.[1]
Disposal Plan
As a halogenated organic compound, this compound and its waste require specific disposal procedures to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Protocol
| Step | Procedure | Rationale |
| 1. Segregation | Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container. | Prevents contamination of other waste streams and ensures proper disposal. |
| 2. Containerization | Use a compatible, sealed, and properly labeled hazardous waste container. | Ensures safe storage and transport of waste. |
| 3. Labeling | Label the container with "Hazardous Waste" and the full chemical name. If in a mixture, list all components and their approximate percentages. | Complies with regulations and informs waste handlers of the contents. |
| 4. Disposal | Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[2] | Ensures environmentally sound and legal disposal. |
Emergency Procedures
Table 3: First Aid and Emergency Response
| Situation | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2] |
| Spill | For small spills, use an inert absorbent material, and collect it in a suitable container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation.[1] |
Operational Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.es [fishersci.es]
- 5. tcichemicals.com [tcichemicals.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
